Harringtonolide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |
InChI Key |
QNJIIOHVULPMRL-PRCXHXKWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Harringtonolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide (B1207010), a complex diterpenoid tropone (B1200060), stands as a molecule of significant interest in the fields of medicinal chemistry and drug discovery. First isolated in 1978 from the seeds of the Japanese plum yew, Cephalotaxus harringtonia, its unique and intricate cage-like structure, featuring a seven-membered tropone ring, has presented a considerable challenge to synthetic chemists.[1][2][3][4] Beyond its structural complexity, this compound exhibits a range of potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties, marking it as a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its anticancer potential. Included are detailed experimental protocols, quantitative data, and visual representations of its molecular mechanism of action.
Natural Sources and Quantitative Yields
This compound is a secondary metabolite primarily found in plants of the Cephalotaxus genus.[1] The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location. The following table summarizes the reported yields of this compound and related alkaloids from various Cephalotaxus species.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Cephalotaxus harringtonia | Seeds | This compound | - | [3] |
| Cephalotaxus harringtonia | Bark | This compound | - | [5] |
| Cephalotaxus harringtonia | Needles | This compound | General isolation protocol available | [1] |
| Cephalotaxus fortunei | - | This compound | Used as starting material for semi-synthesis | [2] |
| Cephalotaxus mannii | - | This compound | Identified | [1] |
| Cephalotaxus harringtonia | Buds | Harringtonine | High concentration | [6] |
| Cephalotaxus harringtonia | Buds | Homoharringtonine | High concentration | [6] |
| Cephalotaxus harringtonia | Leaves | Harringtonine | Lower than buds | [6] |
| Cephalotaxus harringtonia | Stems | Harringtonine | Lower than buds | [6] |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Cephalotaxus harringtonia is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized procedure based on established methods for isolating alkaloids from Cephalotaxus species.[1][7]
Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., needles, seeds, or bark) and grind it into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for 24-48 hours. The extraction should be repeated multiple times to ensure a high yield.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
A series of chromatographic techniques are employed to purify this compound from the crude extract.
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a nonpolar solvent (e.g., a mixture of petroleum ether and acetone) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent system and gradually increasing the proportion of a more polar solvent (e.g., petroleum ether-acetone gradient).
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest based on the TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating compounds of this nature.
-
Detection: UV detection is used to monitor the elution of the compounds.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
-
Final Purification: The collected fraction may be further purified by recrystallization to obtain pure this compound.
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Structural Characterization
The structure of the isolated this compound is confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the complex polycyclic structure of this compound.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of the molecule.[3]
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of cancer cell lines.
Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | - | [2] |
| A375 | Melanoma | - | [2] |
| A549 | Lung Cancer | - | [2] |
| Huh-7 | Liver Cancer | - | [2] |
| KB | Oral Carcinoma | 0.043 | [5] |
Mechanism of Action: Inhibition of the RACK1-Mediated FAK/Src/STAT3 Signaling Pathway
Recent studies have revealed that this compound exerts its anticancer effects by targeting the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein involved in multiple signaling pathways.[10][11]
-
Binding to RACK1: this compound directly binds to RACK1. This interaction is non-covalent.[11]
-
Disruption of RACK1-FAK Interaction: The binding of this compound to RACK1 prevents the interaction between RACK1 and Focal Adhesion Kinase (FAK).[10][11]
-
Inhibition of FAK Phosphorylation: The disruption of the RACK1-FAK complex leads to a dose-dependent suppression of FAK phosphorylation (activation).[11]
-
Downstream Inhibition of Src and STAT3: The inactivation of FAK subsequently inhibits the phosphorylation of downstream signaling proteins, including Src and Signal Transducer and Activator of Transcription 3 (STAT3).[10][11]
The inhibition of the FAK/Src/STAT3 pathway ultimately leads to the suppression of cancer cell migration, proliferation, and survival.[10][11]
Signaling Pathway of this compound's Action
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 pathway.
Potential Influence on the NF-κB Pathway
Some studies suggest that cephalotane-type diterpenoids may also influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer development and progression. While the precise mechanism of how this compound affects this pathway is still under investigation, it represents another potential avenue through which this class of compounds exerts its anticancer effects.
NF-κB Signaling Pathway Overview
Caption: A simplified overview of the canonical NF-κB signaling pathway.
Conclusion
This compound, a structurally complex and biologically active natural product from Cephalotaxus harringtonia, continues to be a subject of intense scientific investigation. Its potent antiproliferative properties, mediated through the inhibition of the RACK1-FAK/Src/STAT3 signaling pathway, highlight its potential as a lead compound for the development of novel anticancer therapies. The detailed understanding of its isolation, purification, and mechanism of action provides a solid foundation for further research into its therapeutic applications and for the design of new, more potent analogues. The potential interaction with other key signaling pathways, such as NF-κB, warrants further exploration to fully elucidate the multifaceted biological profile of this remarkable molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Hu Synthesis of this compound [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Harringtonolide: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide (B1207010), a complex cephalotane-type diterpenoid, has garnered significant attention within the scientific community due to its unique molecular architecture and potent biological activities. Isolated from plants of the Cephalotaxus genus, this natural product exhibits a distinctive cage-like structure characterized by a tropone (B1200060) moiety. Its notable antiproliferative, antiviral, and anti-inflammatory properties have established it as a promising lead compound in drug discovery. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Molecular Structure and Chemical Properties
This compound, also known as hainanolide, was first isolated and structurally identified in 1978 from the seeds of Cephalotaxus harringtonia.[1][2] Its intricate structure is composed of a fused tetracarbocyclic skeleton (rings A, B, C, and D), a bridged lactone (E-ring), a tetrahydrofuran (B95107) ring (F-ring), and a characteristic tropone ring.[1][2] The presence of the tropone moiety is crucial for its biological activities.[3]
The definitive structure of this compound was determined by X-ray crystallography, and its spectral data have been extensively characterized.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | [4] |
| Molecular Weight | 310.34 g/mol | Calculated |
| Appearance | Crystalline solid | |
| Melting Point | Not consistently reported | |
| Optical Rotation | Specific rotation values are reported for synthetic intermediates and derivatives.[5] | [5] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives in CDCl₃ [1]
| Position | δH (ppm), J (Hz) | δC (ppm) |
| Compound 6 | ||
| 6.98 (s, 1H) | 186.78 | |
| 6.92 (s, 1H) | 149.61 | |
| 5.33 (d, J = 5.3 Hz, 1H) | 146.69 | |
| 5.15 (s, 1H) | 146.50 | |
| 4.61 (t, J = 5.7 Hz, 1H) | 144.64 | |
| 3.72 (d, J = 5.7 Hz, 1H) | 140.76 | |
| 3.69 (d, J = 8.7 Hz, 1H) | 138.95 | |
| 3.08 (dt, J = 8.8, 5.5 Hz, 1H) | 91.82 | |
| 2.91-2.83 (m, 1H) | 87.42 | |
| 2.57 (dd, J = 14.9, 5.9 Hz, 1H) | 80.99 | |
| 2.38 (s, 3H) | 74.86 | |
| 2.05 (dd, J = 13.9, 8.1 Hz, 1H) | 42.68 | |
| 1.40 (q, J = 7.7 Hz, 1H) | 41.05 | |
| 1.30 (td, J = 13.1, 5.9 Hz, 2H) | 39.54 | |
| 0.91 (d, J = 7.6 Hz, 3H) | 38.67 | |
| 33.14 | ||
| 24.79 | ||
| 24.30 | ||
| 13.72 | ||
| Compound 7 | ||
| 7.18 (s, 1H) | 175.67 | |
| 6.07 (brs, 2H) | 174.19 | |
| 5.43 (d, J = 4.9 Hz, 1H) | 152.80 | |
| 5.19 (t, J = 5.5 Hz, 1H) | 148.32 | |
| 3.95 (d, J = 5.7 Hz, 1H) | 144.17 | |
| 3.38-3.32 (m, 2H) | 135.71 | |
| 2.90 (ddd, J = 14.6, 7.8, 1.3 Hz, 1H) | 132.71 | |
| 2.80 (ddd, J = 15.5, 6.4, 1.4 Hz, 1H) | 118.29 | |
| 2.65 (ddd, J = 15.4, 11.9, 7.7 Hz, 1H) | 85.95 | |
| 2.42 (s, 3H) | 80.21 | |
| 1.68 (q, J = 7.6 Hz, 1H) | 78.99 | |
| 1.29 (ddd, J = 14.6, 11.9, 6.4 Hz, 1H) | 50.79 | |
| 0.86 (d, J = 7.6 Hz, 3H) | 45.47 | |
| 42.01 | ||
| 40.56 | ||
| 25.35 | ||
| 24.00 | ||
| 22.91 | ||
| 14.81 |
High-Resolution Mass Spectrometry (HR-MS) data is critical for confirming the elemental composition. For instance, a derivative of this compound (Compound 6) showed an [M+Na]⁺ ion at m/z 335.1252, corresponding to the molecular formula C₁₉H₂₀NaO₄.[1]
Synthesis and Chemical Reactivity
The complex, cage-like structure of this compound has made it a challenging target for total synthesis, attracting considerable attention from the synthetic chemistry community.[1][2] Several successful total syntheses have been reported, often featuring innovative strategies to construct the intricate polycyclic system.[6][7][8]
Key synthetic strategies include:
-
Intramolecular Diels-Alder reactions: To construct the core carbocyclic framework.[4][9]
-
Pauson-Khand reaction: A transition-metal-mediated cyclocarbonylation to form key cyclopentenone intermediates.[6]
-
Oxidopyrylium-based [5+2] cycloaddition: For efficient construction of the tetracyclic carbon skeleton.[8]
-
Late-stage phenol-to-tropone ring expansion: A novel strategy to convert benzenoid precursors to the troponoid structure of this compound.[3][4][7]
The chemical reactivity of this compound is largely dictated by its functional groups, including the tropone, lactone, and hydroxyl groups. These sites have been the focus of semi-synthetic modifications to explore structure-activity relationships (SAR).[1] SAR studies have revealed that the tropone and lactone moieties are essential for its cytotoxic activities.[1]
Biological Activity and Mechanism of Action
This compound exhibits a range of potent biological activities.
Table 2: In Vitro Antiproliferative Activity of this compound (HO) and its Derivative (Compound 6) (IC₅₀ in μM) [1]
| Compound | HCT-116 | A375 | A549 | Huh-7 | L-02 (normal) |
| This compound (HO) | 0.61 | - | 1.67 | 1.25 | >3.5 |
| Compound 6 | 0.86 | - | - | 1.19 | 67.2 |
The primary mechanism of action for harringtonine (B1672945) alkaloids, a class of compounds from the same source, involves the inhibition of protein synthesis.[10] They target the ribosome, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[10] While the specific molecular interactions of this compound are still under investigation, it is believed to share a similar mechanism. The tropone ring is considered crucial for this bioactivity.[3]
Biosynthesis
The biosynthesis of this compound is a complex enzymatic process that is not yet fully elucidated.[11] The proposed pathway begins with the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[11]
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Key enzymes in this pathway include:
-
Cephalotene Synthase (CsCTS): Catalyzes the initial cyclization of GGPP to form the core cephalotene skeleton.[11]
-
Cytochrome P450 Monooxygenases (CYPs): A series of enzymes responsible for the extensive oxidative modifications, including the critical ring expansion that forms the seven-membered tropone ring.[11]
Experimental Protocols
General Experimental Procedures for Synthesis and Characterization
The following provides a general overview of the experimental procedures typically employed in the synthesis and characterization of this compound and its derivatives.
Caption: General experimental workflow for this compound synthesis and analysis.
Reactions: All reactions involving air or moisture-sensitive reagents are typically performed under an inert atmosphere (e.g., argon) with dry solvents.[5]
Purification: Crude reaction products are commonly purified by flash column chromatography on silica (B1680970) gel.[5]
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400, 500, or 600 MHz) in deuterated solvents (typically CDCl₃). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[1][5] 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural assignment.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) using techniques like ESI-TOF is employed to determine the exact mass and confirm the elemental composition of the synthesized compounds.[1][12]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups.[13]
-
UV-Visible Spectroscopy: UV-Vis spectra can be used to characterize the electronic transitions, particularly of the tropone moiety.[13]
Protocol for In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of this compound and its derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, Huh-7) and a normal human cell line (e.g., L-02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Conclusion
This compound stands out as a natural product of significant interest due to its complex molecular architecture and potent biological activities. The ongoing efforts in total synthesis not only provide access to this valuable molecule for further biological studies but also drive the development of novel synthetic methodologies. Structure-activity relationship studies have highlighted the critical role of the tropone and lactone moieties for its antiproliferative effects. Future research will likely focus on elucidating the precise molecular targets and signaling pathways affected by this compound, which will be instrumental in realizing its therapeutic potential in the development of new anticancer agents.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Hainanolidol and this compound - ChemistryViews [chemistryviews.org]
- 9. Model studies toward the synthesis of the bioactive diterpenoid, this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Harringtonolide: A Technical Guide to its Biological Activities for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Harringtonolide (B1207010), a complex diterpenoid natural product isolated from plants of the Cephalotaxus genus, has emerged as a promising scaffold in medicinal chemistry due to its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its antiproliferative, anti-inflammatory, and antiviral properties. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by this fascinating molecule. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological effects, with its anticancer properties being the most extensively investigated.[1] Emerging evidence also points towards its potential as an anti-inflammatory and antiviral agent.
Antiproliferative Activity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is largely attributed to its unique chemical structure, particularly the tropone (B1200060) and lactone moieties.[2]
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | [2] |
| A375 | Melanoma | 1.34 | [2] |
| A549 | Lung Carcinoma | 1.67 | [2] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [2] |
| KB | Human oral cancer | 0.043 | [3] |
Anti-Inflammatory Activity
While direct quantitative data for this compound's anti-inflammatory activity is still emerging, studies on the closely related compound, harringtonine (B1672945), provide insights into its potential mechanisms. Harringtonine has been shown to reduce the production of key pro-inflammatory mediators.
The following data pertains to harringtonine and may suggest the potential anti-inflammatory effects of this compound.
| Inflammatory Mediator | Cell Line | Inhibition |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Dose-dependent reduction |
| Prostaglandin E2 (PGE2) | Normal Human Epidermal Keratinocytes (NHEKs) | Significant suppression |
| Cyclooxygenase-2 (COX-2) | Normal Human Epidermal Keratinocytes (NHEKs) | Significant suppression |
| Interleukin-1β (IL-1β) | Normal Human Epidermal Keratinocytes (NHEKs) | Significant reduction |
| Interleukin-6 (IL-6) | Normal Human Epidermal Keratinocytes (NHEKs) | Significant reduction |
| Interleukin-8 (IL-8) | Normal Human Epidermal Keratinocytes (NHEKs) | Significant reduction |
Antiviral Activity
The antiviral properties of this compound have been reported, though specific quantitative data such as IC50 or EC50 values against a wide range of viruses are not yet extensively documented.[1][2] However, the related compound harringtonine has shown potent antiviral activity against Chikungunya virus (CHIKV) with an EC50 of 0.24 µM.[4][5] This suggests that this compound may also possess significant antiviral potential that warrants further investigation.
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways. A primary molecular target has been identified as the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous cellular processes.[6]
RACK1-Mediated FAK/Src/STAT3 Signaling Pathway
This compound has been shown to directly bind to RACK1.[6] This interaction disrupts the RACK1-mediated activation of the FAK/Src/STAT3 signaling cascade, which plays a crucial role in cancer cell migration, invasion, and proliferation.
RACK1-Mediated FAK/Src/STAT3 Signaling Pathway Inhibition by this compound.
Potential Modulation of the NF-κB Signaling Pathway
Some studies suggest that cephalotane-type diterpenoids like this compound may also influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of inflammation and cell survival. The exact mechanism of how this compound interacts with this pathway is still under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Inhibition of chikungunya virus replication by harringtonine, a novel antiviral that suppresses viral protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide's role as a Receptor for Activated C Kinase 1 (RACK1) inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a natural diterpenoid tropone, has emerged as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a highly conserved scaffold protein implicated in a multitude of cellular processes, including signal transduction, protein synthesis, and cell migration. Its overexpression is associated with the progression of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action as a RACK1 inhibitor, focusing on its impact on the RACK1-FAK-Src-STAT3 signaling pathway and the epithelial-mesenchymal transition (EMT). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to RACK1
The Receptor for Activated C Kinase 1 (RACK1) is a 36-kDa protein belonging to the tryptophan-aspartate (WD) repeat family of proteins.[1][2] It adopts a seven-bladed β-propeller structure, which provides a stable platform for the interaction with a diverse array of signaling molecules.[1][2] RACK1 is not an enzyme itself but acts as a crucial scaffolding protein, bringing together components of various signaling cascades to ensure their proper spatial and temporal activation.[1] Its involvement in pathways mediated by protein kinase C (PKC), Src family kinases, and the MAPK pathway highlights its central role in cellular regulation.[1][3] RACK1 is also a core component of the eukaryotic 40S ribosomal subunit, suggesting a direct role in the regulation of protein synthesis.
This compound: A Natural RACK1 Inhibitor
This compound is a bioactive natural product first isolated from Cephalotaxus harringtonia.[4] It has demonstrated potent antiproliferative activity against a range of cancer cell lines.[2] Recent studies have identified RACK1 as a direct molecular target of this compound.[4] The interaction is primarily a reversible, non-covalent binding.[4]
Mechanism of Action
This compound directly engages with RACK1, disrupting its function as a scaffold protein.[4] This inhibition has been shown to specifically interfere with the RACK1-mediated activation of Focal Adhesion Kinase (FAK).[2][4] By binding to RACK1, this compound prevents the phosphorylation of FAK, a critical step in the activation of downstream signaling.[4]
Molecular docking studies have suggested that this compound binds to the WD1 site of RACK1.[4] This binding is stabilized by hydrogen-bonding interactions with several amino acid residues, including Arg47, Tyr52, Ala293, and Asp294.[4] The interaction with Tyr52 is of particular significance, as the phosphorylation of this residue is crucial for RACK1's interaction with and activation of FAK.[4]
The RACK1-FAK-Src-STAT3 Signaling Pathway
The RACK1-FAK-Src-STAT3 signaling cascade is a key pathway involved in cell adhesion, migration, and proliferation. RACK1 acts as a scaffold to bring FAK and Src, a non-receptor tyrosine kinase, into close proximity, facilitating the phosphorylation and activation of FAK by Src. Activated FAK, in turn, phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation, such as Bcl-2 and c-Myc.
This compound, by inhibiting RACK1, disrupts this entire cascade. It dose-dependently suppresses the phosphorylation of FAK, which subsequently leads to the reduced activation of its downstream effectors, Src and STAT3.[4][5] This ultimately results in the downregulation of STAT3 target genes like Bcl-2 and c-Myc.[4]
Impact on Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition is a cellular program that is critical for embryonic development and is often aberrantly activated in cancer metastasis. During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness.
This compound has been shown to suppress the EMT process.[4] This is achieved through its inhibition of the RACK1-FAK signaling pathway, which is a known regulator of EMT. By disrupting this pathway, this compound leads to changes in the expression of key EMT markers. For instance, treatment with this compound can lead to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Snail.[4]
Quantitative Data
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | A375 (Melanoma) | 39.66[5] |
| HCT-116 (Colon) | 0.61[6] | |
| A549 (Lung) | 1.67[6] | |
| Huh-7 (Liver) | 1.25[6] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and RACK1.
Co-Immunoprecipitation (Co-IP) to Assess RACK1-FAK Interaction
This protocol is used to determine if this compound disrupts the interaction between RACK1 and FAK in a cellular context.
Materials:
-
A375 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-RACK1 antibody
-
Anti-FAK antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture A375 cells to 70-80% confluency and treat with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Incubate the cell lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-RACK1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody to detect the co-immunoprecipitated FAK. An anti-RACK1 antibody should be used to confirm the successful immunoprecipitation of RACK1.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a method to identify the protein targets of small molecules based on the principle that ligand binding can stabilize a protein against proteolysis.
Materials:
-
A375 cell lysate
-
This compound
-
TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)
-
Pronase (or other suitable protease)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from A375 cells.
-
Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add Pronase to each lysate aliquot and incubate for a specific time (e.g., 30 minutes) at room temperature. The concentration of Pronase and the digestion time should be optimized beforehand.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-RACK1 antibody.
Expected Outcome: In the presence of this compound, RACK1 should be protected from proteolytic degradation, resulting in a stronger band on the Western blot compared to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that drug binding can alter the thermal stability of the target protein.
Materials:
-
A375 cells
-
This compound
-
PBS
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat A375 cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble RACK1 in the supernatant at each temperature by Western blotting.
Expected Outcome: this compound binding to RACK1 should increase its thermal stability, resulting in more soluble RACK1 protein at higher temperatures compared to the control.
Wound Healing Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
A375 cells
-
Culture plates
-
Pipette tip or a culture insert
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed A375 cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch or a gap in the cell monolayer using a sterile pipette tip or by removing a culture insert.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay
This assay measures the invasive potential of cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (or other extracellular matrix components)
-
A375 cells
-
This compound
-
Serum-free and serum-containing media
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coating the Inserts: Coat the upper surface of the Transwell inserts with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed A375 cells in serum-free medium in the upper chamber of the inserts.
-
Treatment: Add this compound or a vehicle control to the upper chamber.
-
Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plates for a specific period (e.g., 24-48 hours) to allow for cell invasion.
-
Removing Non-invasive Cells: Remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invasive cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.
Conclusion
This compound represents a promising natural product with a well-defined mechanism of action as a RACK1 inhibitor. Its ability to disrupt the RACK1-FAK-Src-STAT3 signaling pathway and inhibit the epithelial-mesenchymal transition highlights its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound and RACK1 in cancer biology and other diseases. Further studies are warranted to explore the full therapeutic potential of this compound and to develop more potent and selective RACK1 inhibitors.
References
- 1. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide (B1207010), a complex diterpenoid found in plants of the Cephalotaxus genus, has attracted significant scientific attention due to its potent anti-cancer and antiviral properties.[1] Its unique cage-like structure, featuring a distinctive tropone (B1200060) moiety, presents a considerable challenge for chemical synthesis and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic players, their proposed functions, and the sequence of transformations from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the complex final product. This document aims to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction to this compound and Related Diterpenoids
This compound is a member of the cephalotane-type diterpenoids, a class of natural products characterized by a complex, rigid polycyclic framework.[1] These compounds are exclusively found in evergreen trees and shrubs of the genus Cephalotaxus, commonly known as plum yews, which are native to Asia.[1] The concentration of this compound and related compounds can vary depending on the plant species, the specific plant part (e.g., seeds, bark, needles), and the geographical location.[1] The intricate architecture and promising biological activities of these molecules have spurred significant research into their biosynthesis, with the ultimate goal of enabling sustainable production through metabolic engineering or chemo-biosynthetic approaches.
The Biosynthetic Pathway: From a Linear Precursor to a Complex Scaffold
The biosynthesis of this compound is a multi-step process that begins with the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1] The pathway can be broadly divided into two major stages: the cyclization of GGPP to form the core cephalotane skeleton, and the subsequent extensive oxidative modifications that lead to the formation of this compound and its diverse relatives.
The Committed Step: Cyclization of GGPP by Cephalotene Synthase
The first committed step in the biosynthesis of cephalotane diterpenoids is the cyclization of the linear precursor GGPP to form the tetracyclic cephalot-12-ene skeleton.[2] This complex transformation is catalyzed by a class I diterpene synthase known as cephalotene synthase (CsCTS).[2]
-
Enzyme: Cephalotene Synthase (CsCTS)
-
Substrate: Geranylgeranyl pyrophosphate (GGPP)
-
Product: Cephalot-12-ene
The reaction mechanism of CsCTS is proposed to involve a series of carbocation-driven cyclizations and rearrangements, ultimately leading to the formation of the characteristic 6/6/5/7 fused ring system of the cephalotane core.[2]
The Oxidative Cascade: The Role of Cytochrome P450 Monooxygenases
Following the formation of the cephalotene skeleton, a series of extensive oxidative modifications are required to generate the diverse array of cephalotane diterpenoids, including this compound. These reactions are primarily catalyzed by a suite of cytochrome P450 monooxygenases (CYPs).[1] These enzymes are responsible for hydroxylations, epoxidations, and the crucial ring expansion that forms the characteristic seven-membered tropone ring of this compound.[1]
While the exact sequence and the specific enzymes for every step are still under investigation, several key oxidative transformations have been proposed:
-
Hydroxylations: Multiple positions on the cephalotene core are hydroxylated by various CYPs.
-
Lactone Formation: The formation of lactone rings, such as the 5,19-lactone and 13,17-lactone, are key modifications found in many cephalotane diterpenoids.[3]
-
Tropone Ring Formation: This is a critical step in this compound biosynthesis and is believed to proceed through the oxidative rearrangement of a benzenoid precursor, although a "contra-biosynthetic" approach has also been explored in chemical synthesis.[4][5][6][7][8]
The proposed biosynthetic pathway involves a divergence, leading to both troponoid and tropone-free 19-nor-cephalotane diterpenoids.[3]
Quantitative Data
While the functional characterization of the enzymes in the this compound pathway is an active area of research, specific kinetic parameters are not yet widely available in the literature. The following table summarizes the known information and provides a template for future data compilation.
| Enzyme | Substrate | Product(s) | Kₘ | kcat | Reference |
| Cephalotene Synthase (CsCTS) | Geranylgeranyl Pyrophosphate (GGPP) | Cephalot-12-ene & derailment products | Not Reported | Not Reported | [2] |
| CYP725A family (representative) | Cephalotene/Oxidized Intermediates | Hydroxylated/oxidized products | Not Reported | Not Reported | [2] |
Experimental Protocols
Detailed experimental protocols for the specific enzymes in the this compound biosynthetic pathway are often found in the supplementary materials of research publications. The following sections provide generalized protocols for key experimental workflows based on established methodologies for diterpene synthases and cytochrome P450 enzymes.
Heterologous Expression and Purification of Cephalotene Synthase (CsCTS)
This protocol describes the general steps for producing and purifying CsCTS in a heterologous host, typically Escherichia coli.
Workflow:
Methodology:
-
Gene Cloning: The coding sequence for CsCTS is amplified from Cephalotaxus cDNA and cloned into an appropriate E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: Transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis can be achieved by sonication or high-pressure homogenization.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing an appropriate eluting agent (e.g., imidazole).
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blot analysis using an antibody against the purification tag.
In Vitro Enzyme Assay for Cephalotene Synthase (CsCTS)
This protocol outlines the general procedure for determining the activity of purified CsCTS.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Tris-HCl), a divalent metal ion cofactor (typically Mg²⁺), and dithiothreitol (B142953) (DTT).
-
Enzyme and Substrate Addition: The purified CsCTS enzyme is added to the reaction mixture. The reaction is initiated by the addition of the substrate, GGPP.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the diterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the cephalot-12-ene product and any derailment products.
In Vitro Assay for Cytochrome P450 Enzymes
This protocol describes a general method for assessing the activity of CYPs involved in the later stages of this compound biosynthesis, often requiring a reconstituted system.
Methodology:
-
Reconstitution of the P450 System: The purified CYP enzyme is mixed with a cytochrome P450 reductase (CPR) and a lipid component (e.g., liposomes) in a suitable buffer.
-
Reaction Initiation: The substrate (e.g., cephalotene or a downstream intermediate) is added to the reconstituted system. The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) with shaking.
-
Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS to identify and quantify the oxidized products.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of this compound and related diterpenoids. The identification and functional characterization of cephalotene synthase and several downstream cytochrome P450 enzymes have provided a foundational understanding of how these complex molecules are assembled in nature. However, several key questions remain. The precise sequence of the late-stage oxidative modifications and the specific CYPs responsible for each step need to be definitively established. Furthermore, the regulatory mechanisms that control the expression of the biosynthetic genes and the flux through the pathway are largely unknown.
Future research will likely focus on:
-
Complete Pathway Elucidation: Identifying and characterizing the remaining enzymes in the pathway through a combination of transcriptomics, proteomics, and biochemical assays.
-
Metabolic Engineering: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable sustainable production of this compound and related compounds.
-
Enzyme Engineering: Modifying the substrate specificity and catalytic activity of the biosynthetic enzymes to produce novel, non-natural diterpenoids with potentially improved therapeutic properties.
A deeper understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of complex metabolic pathways in plants but will also pave the way for the development of novel biotechnological approaches for the production of these valuable natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hu Synthesis of this compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Harringtonolide for Anticancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a cephalotane-type diterpenoid first isolated from Cephalotaxus harringtonia, has demonstrated significant potential as an anticancer agent.[1][2] Its complex polycyclic structure, featuring a unique tropone (B1200060) ring, has attracted considerable interest for its potent antiproliferative activities.[1] This technical guide provides an in-depth overview of the initial screening of this compound, focusing on its cytotoxic effects, mechanism of action, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: In Vitro Cytotoxicity of this compound
The initial screening of this compound's anticancer properties has primarily involved in vitro cytotoxicity assays to determine its efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been quantified across several human cancer cell lines. The data consistently demonstrates this compound's potent antiproliferative activity in the micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 |
| A375 | Malignant Melanoma | 1.34 ± 0.23 |
| A549 | Lung Carcinoma | 1.67 ± 0.11 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.15 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Preliminary mechanistic studies have revealed that this compound exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction: The Intrinsic Pathway
This compound has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by internal cellular stress and is characterized by a series of molecular events:
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound leads to the downregulation of anti-apoptotic proteins such as Bcl-2, shifting the cellular balance towards apoptosis.[3] This disruption of the mitochondrial outer membrane potential is a critical step in the intrinsic pathway.
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis.
Cell Cycle Arrest: G1 Phase Inhibition
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle in the G1 phase. This prevents the cells from entering the S phase, during which DNA replication occurs. Key molecular events in this compound-induced G1 arrest may involve:
-
Downregulation of G1-Related Proteins: A decrease in the expression of key G1 phase proteins, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), has been observed.
-
Upregulation of Tumor Suppressors: An increase in the expression of tumor suppressor proteins like p53 and the CDK inhibitor p21 can contribute to the G1 arrest.
Molecular Target Identification: RACK1 and Downstream Signaling
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[3] By binding to RACK1, this compound can inhibit critical signaling pathways involved in cancer cell migration and proliferation, including:
-
FAK/Src/STAT3 Pathway: this compound has been shown to suppress the activation of the Focal Adhesion Kinase (FAK), Src, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used in the initial screening of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with varying concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately. Use unstained and single-stained controls to set up compensation and quadrants.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet. Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RACK1, p-FAK, FAK, p-Src, Src, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its initial screening.
Caption: this compound induces the intrinsic apoptosis pathway.
Caption: this compound induces G1 phase cell cycle arrest.
Caption: this compound inhibits the RACK1-FAK-Src-STAT3 signaling pathway.
Caption: Experimental workflow for the initial screening of this compound.
References
The Tropone Moiety: Unlocking the Potent Anticancer Activity of Harringtonolide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Crucial Role of the Tropone (B1200060) Moiety: Structure-Activity Relationship Studies
Systematic modifications of the harringtonolide (B1207010) scaffold have unequivocally demonstrated that the tropone and lactone moieties are essential for its cytotoxic activity.[4][5] Structure-activity relationship (SAR) studies, particularly those involving modifications to the tropone ring, have consistently resulted in a dramatic loss of antiproliferative potency.
Quantitative Analysis of In Vitro Cytotoxicity
The following tables summarize the in vitro antiproliferative activity of this compound (HO) and its derivatives against a panel of human cancer cell lines and a normal human liver cell line. The data is presented as IC50 values, the concentration required for 50% inhibition of cell growth.
Table 1: Antiproliferative Activity (IC50 in μM) of this compound and Derivatives with Tropone Ring Modifications
| Compound | Modification Description | HCT-116 | A375 | A549 | Huh-7 | L-02 |
| 1 (HO) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 | 3.5 |
| 7 | A-ring contracted | >50 | >50 | >50 | >50 | ND |
| 13 | Carbonyl adjacent to tropone | >50 | >50 | >50 | >50 | ND |
Data sourced from Zheng et al., 2021.[4][6][7] ND: Not Determined.
Table 2: Antiproliferative Activity (IC50 in μM) of this compound and Derivatives with Other Modifications
| Compound | Modification Description | HCT-116 | A375 | A549 | Huh-7 | L-02 |
| 1 (HO) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 | 3.5 |
| 2 | C-15 substituent modification | >50 | >50 | >50 | >50 | ND |
| 3 | C-15 substituent modification | >50 | >50 | >50 | >50 | ND |
| 4 | Reduced lactone ring | >50 | >50 | >50 | >50 | ND |
| 5 | Reduced lactone ring | >50 | >50 | >50 | >50 | ND |
| 6 | Double bond adjacent to tropone | 0.86 | 1.39 | 1.52 | 1.19 | 67.2 |
| 10 | 7-OH derivative | 2.29 | 3.85 | 4.12 | 3.54 | ND |
| 11a-f | 7-ester derivatives | Weak or inactive | Weak or inactive | Weak or inactive | Weak or inactive | ND |
| 12 | 7-keto derivative | 31.88 | >50 | >50 | >50 | ND |
Data sourced from Zheng et al., 2021.[4][6][7] ND: Not Determined.
The data clearly indicates that alterations to the tropone ring (compounds 7 and 13) lead to a complete loss of cytotoxic activity.[4] Similarly, modifications to the lactone ring (compounds 4 and 5) and the C-15 substituent (compounds 2 and 3) are detrimental to its potency. Interestingly, the introduction of a double bond adjacent to the tropone (compound 6) maintained comparable activity to the parent compound and significantly improved the selectivity index between the Huh-7 cancer cell line and the normal L-02 cell line (SI = 56.5 for compound 6 vs. 2.8 for this compound).[4]
Molecular Mechanism of Action: Targeting Key Signaling Pathways
Recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a direct binding partner of this compound.[1][8] RACK1 is a scaffolding protein involved in multiple signaling pathways that regulate cell proliferation, migration, and survival. By binding to RACK1, this compound initiates a cascade of inhibitory events, primarily targeting the FAK/Src/STAT3 signaling pathway. There is also evidence to suggest an influence on the NF-κB signaling pathway.[1]
The FAK/Src/STAT3 Signaling Pathway
The Focal Adhesion Kinase (FAK)/Src/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell adhesion, migration, and proliferation.[9] Its constitutive activation is a hallmark of many aggressive cancers. This compound disrupts this pathway through its interaction with RACK1.[8][9]
This compound binds to the WD1 domain of RACK1, which is crucial for the interaction between RACK1 and FAK.[8] This binding event sterically hinders or induces a conformational change in RACK1, preventing its association with FAK.[9] The disruption of the RACK1-FAK complex is a critical step, as this interaction is necessary for the proper localization and activation of FAK at focal adhesions.[9] Consequently, the autophosphorylation of FAK at Tyr397 is inhibited, which in turn prevents the recruitment and activation of Src. The lack of active Src leads to a failure in the phosphorylation of STAT3 at Tyr705, thereby inhibiting its dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation and survival.[8][9]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[1][10] While the precise mechanism of this compound's influence on this pathway is still under investigation, it is hypothesized that some cephalotane-type diterpenoids may modulate its activity.[1] The canonical NF-κB pathway is a plausible target.
In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. It is plausible that this compound or its derivatives could interfere with one or more steps in this cascade, although further research is required to confirm this.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound's biological activity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
This compound and its derivatives
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact in vivo. This protocol can be used to assess the effect of this compound on the RACK1-FAK interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-RACK1)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the "prey" protein (e.g., anti-FAK) for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired time. Lyse the cells on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Incubate the supernatant with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (anti-RACK1) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the prey protein (anti-FAK).
Analysis of Protein Phosphorylation: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in a signaling pathway.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Treat cells with this compound, lyse them, and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and to the total protein levels for phosphorylation analysis.
Experimental and Logical Workflows
The study of this compound and its derivatives typically follows a structured workflow, from initial screening and SAR studies to detailed mechanism of action elucidation.
Workflow for this compound SAR Studies
Workflow for Mechanism of Action Elucidation
Conclusion
The tropone moiety of this compound is an indispensable structural feature for its potent antiproliferative activity. SAR studies have consistently shown that modifications to this seven-membered ring lead to a profound loss of cytotoxicity. The mechanism of action involves the direct binding of this compound to the scaffolding protein RACK1, leading to the disruption of the pro-survival FAK/Src/STAT3 signaling pathway. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound and its analogs as promising anticancer therapeutic agents. Future research should focus on further elucidating the interactions with other potential signaling pathways, such as NF-κB, and on the rational design of new derivatives with improved potency and selectivity, leveraging the foundational knowledge that the tropone core is paramount for bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preliminary Pharmacological Profile of Harringtonolide (B1207010)
Introduction
This compound, a complex diterpenoid tropone (B1200060), is a natural product first isolated from the seeds of Cephalotaxus harringtonia[1][2]. Its intricate, cage-like structure, featuring a distinctive tropone ring fused to a polycyclic framework, has made it a subject of significant interest in medicinal chemistry and total synthesis[1][3]. Beyond its structural complexity, preliminary studies have revealed that this compound possesses a range of potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties, establishing it as a promising scaffold for the development of novel therapeutic agents[1][2]. This technical guide provides a comprehensive overview of the initial pharmacological findings, focusing on its anticancer potential, mechanisms of action, and the experimental basis for these observations.
Pharmacological Activities
The biological profile of this compound is primarily characterized by its potent cytotoxic effects against cancer cells. While anti-inflammatory and antiviral activities have also been reported, they are less extensively studied.
-
Antiproliferative Activity : This is the most well-documented biological activity of this compound. It has demonstrated strong potency against various human cancer cell lines, including colon carcinoma (HCT-116), melanoma (A375), lung cancer (A549), and liver cancer (Huh-7)[2]. Structure-activity relationship (SAR) studies on semi-synthetic derivatives have revealed that the tropone and lactone moieties are critical for its cytotoxic effects[2][4].
-
Anti-inflammatory and Antiviral Activity : this compound has been noted to possess anti-inflammatory and antiviral properties, though the specific mechanisms and scope of these activities are not yet fully elucidated and represent an area for further investigation[1][2].
Mechanism of Action
Recent research has begun to shed light on the molecular pathways that this compound modulates to exert its biological effects. A key molecular target and its impact on downstream signaling have been identified, particularly in the context of its anticancer properties.
Inhibition of the RACK1-Mediated FAK/Src/STAT3 Signaling Pathway
A primary mechanism underlying this compound's activity is its interaction with the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a crucial scaffolding protein that participates in numerous signaling cascades controlling cell proliferation and migration[1]. This compound has been shown to bind directly to RACK1, leading to the inhibition of the FAK/Src/STAT3 signaling cascade, a key pathway often dysregulated in cancer[1].
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Hainanolidol and this compound - ChemistryViews [chemistryviews.org]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Harringtonolide: A Detailed Overview of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
(+)-Harringtonolide, a complex diterpenoid isolated from plants of the Cephalotaxus genus, has garnered significant attention from the scientific community due to its unique molecular architecture and potent biological activities, including anti-proliferative effects.[1][2] Its intricate, cage-like structure, featuring a fused tetracyclic core and a characteristic tropone (B1200060) moiety, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the key total synthesis protocols developed to date, with a focus on experimental methodologies and comparative data.
Key Synthetic Strategies and Retrosynthetic Analysis
Several distinct and innovative strategies have been successfully employed to conquer the structural complexity of (+)-Harringtonolide. The key disconnections often focus on the strategic formation of the congested tetracyclic framework and the late-stage installation or formation of the sensitive tropone ring.
A logical retrosynthetic breakdown of (+)-Harringtonolide reveals several key precursor molecules. The overarching goal is to assemble a core structure that can be elaborated to the final natural product.
Caption: A simplified retrosynthetic analysis of (+)-Harringtonolide.
The First Asymmetric Total Synthesis: Zhai and Co-workers
The first asymmetric total synthesis of (+)-Harringtonolide was reported by the research group of Hongbin Zhai.[3][4] This landmark achievement established a foundation for subsequent synthetic endeavors.
Key Features:
-
Intramolecular Diels-Alder Reaction: Formation of the initial carbocyclic core.
-
Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition: A crucial step to construct the tetracyclic core.[3][5]
-
Efficient Tropone Formation: A late-stage oxidation strategy to install the tropone moiety.[3][4]
Experimental Workflow:
Caption: Key stages in the Zhai group's total synthesis.
Quantitative Data Summary:
| Step | Reagents and Conditions | Yield (%) |
| Intramolecular Diels-Alder Reaction | C (10 mol%), 180 °C, 24 h | dr = 2.5:1 |
| Rhodium-Catalyzed [3+2] Cycloaddition | Rh₂(OAc)₄ (10 mol%), PhMe, 110 °C | 81 |
| Tropone Formation (two steps) | 1. TBSOTf, Et₃N, CH₂Cl₂; 2. Me₂AlCl, CH₂Cl₂, -78 °C to 40 °C | 46 |
Detailed Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition
To a solution of the diazo-precursor in toluene (B28343) (0.01 M) at 110 °C was added Rh₂(OAc)₄ (10 mol%) in one portion. The resulting mixture was stirred at 110 °C for 30 minutes. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the pentacyclic product as a white solid.[5]
A Unified Strategy for Benzenoid and Troponoid Diterpenoids: Li and Co-workers
A recent approach by Li and co-workers describes a unified strategy to access both benzenoid (e.g., cephanolide A) and troponoid (e.g., (+)-Harringtonolide) Cephalotaxus diterpenoids from a common intermediate.[6]
Key Features:
-
Palladium-Catalyzed Cross-Coupling: To assemble key fragments.[6]
-
Intramolecular Doubly Electron-Deficient Diels-Alder Reaction: To construct the core carbon framework.[6]
-
Late-Stage Benzenoid-to-Troponoid Ring Expansion: A novel transformation to install the tropone ring.[6][7]
Logical Relationship of Synthetic Pathways:
Caption: Unified strategy for benzenoid and troponoid synthesis.
Quantitative Data Summary:
| Step | Reagents and Conditions | Yield (%) |
| Intramolecular Diels-Alder Reaction | Toluene, 180 °C | 75 |
| Benzenoid-to-Troponoid Conversion | Two steps from cephanolide A | Not specified |
Detailed Experimental Protocol: Late-Stage Ring Expansion (Conceptual)
The conversion of the benzenoid precursor, cephanolide A, to (+)-Harringtonolide was achieved in two steps.[6] This transformation involves a Büchner–Curtius–Schlotterbeck (BCS) reaction, which provides a method for the ring expansion of aromatic compounds.[6] This late-stage modification highlights the biosynthetic relationship between these two classes of natural products.
Pauson-Khand and Ynol-Diene Cyclization Strategy: Hu and Co-workers
A distinct approach from the Hu group utilizes a Pauson-Khand reaction and a novel titanium-mediated ynol-diene cyclization.[8][9]
Key Features:
-
Pauson-Khand Cyclocarbonylation: To construct a key cyclopentenone intermediate.[8]
-
Ti-Mediated Ynol-Diene Cyclization: A creative method for the formation of the tropone ring system.[8][9]
-
Concise and Convergent Synthesis: This strategy offers an efficient route to the natural product.[8]
Experimental Workflow:
Caption: Key transformations in the Hu group's synthesis.
Quantitative Data Summary:
| Step | Reagents and Conditions | Yield (%) |
| Pauson-Khand Cyclocarbonylation | Co₂(CO)₈, NMO, CH₂Cl₂ | 65 |
| Ti-mediated Ynol-diene Cyclization | Ti(OiPr)₄, i-PrMgCl, THF, -78 °C to rt | 52 |
Detailed Experimental Protocol: Ti-mediated Ynol-diene Cyclization
To a solution of the enyne precursor in THF at -78 °C was added Ti(OiPr)₄ and i-PrMgCl. The reaction mixture was allowed to warm to room temperature and stirred until the starting material was consumed. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the cyclized product.[8]
Conclusion
The total synthesis of (+)-Harringtonolide has been a fertile ground for the development and application of novel synthetic methodologies. The strategies outlined above, from the pioneering work of Zhai to the innovative approaches of Li and Hu, demonstrate the creativity and ingenuity of modern organic synthesis. These synthetic routes not only provide access to this biologically important molecule for further study but also push the boundaries of what is possible in the construction of complex natural products. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Hu Synthesis of this compound [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Selective Synthesis of Harringtonolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide (B1207010), a complex diterpenoid isolated from Cephalotaxus harringtonia, has attracted significant attention due to its unique molecular architecture and potent anti-tumor properties.[1] Its intricate, cage-like structure, featuring a seven-membered tropone (B1200060) ring embedded within a polycyclic framework, presents a formidable challenge for synthetic chemists.[1] This document provides detailed application notes and protocols on advanced synthetic methods for preparing this compound and its derivatives, with a focus on strategies that enhance chemo-, regio-, and stereoselectivity. The methodologies outlined herein are critical for the generation of novel analogs for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.[2][3]
Key Synthetic Strategies for Improved Selectivity
Several innovative strategies have been developed to address the synthetic challenges posed by this compound. These approaches leverage powerful cycloaddition reactions and novel rearrangement strategies to construct the core structure with high fidelity.
Intramolecular Diels-Alder / [3+2] Cycloaddition Cascade
The asymmetric total synthesis of (+)-Harringtonolide has been achieved using a rhodium-catalyzed intramolecular [3+2] cycloaddition as a key step to construct the tetracyclic core.[4][5][6][7] This strategy, pioneered by Zhai and coworkers, offers excellent control over the stereochemistry of the molecule.
Oxidopyrylium-Based [5+2] Cycloaddition
A convergent approach developed by Tang and colleagues utilizes an intramolecular oxidopyrylium-based [5+2] cycloaddition to efficiently assemble the tetracyclic carbon skeleton of hainanolidol, a direct precursor to this compound.[3][8][9] This method is highly effective for constructing the seven-membered ring with desired stereoselectivity.[9]
Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition, has been employed by Hu and coworkers to construct a key diketone precursor from a dienyne intermediate.[10] This transition-metal-mediated cyclization is a powerful tool for accessing the complex core of this compound.
Late-Stage Benzenoid-to-Troponoid Ring Expansion
A unified and biomimetic strategy has been reported for the synthesis of both benzenoid and troponoid Cephalotaxus diterpenoids. This approach features a late-stage ring expansion of a benzenoid precursor to the tropone-containing this compound via a Büchner-Curtius-Schlotterbeck (BCS) reaction.[11][12][13][14][15][16]
Data Presentation: Comparison of Key Selective Steps
The following table summarizes quantitative data for the key selectivity-determining steps in various total syntheses of this compound and its precursors.
| Synthetic Strategy | Key Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (dr or er) | Reference |
| Diels-Alder / [3+2] Cycloaddition | Intramolecular [3+2] Cycloaddition | Rh₂(OAc)₄ | Toluene (B28343) | 110 | ~70% | Single diastereomer | Zhai et al. |
| Oxidopyrylium-Based Cycloaddition | Intramolecular [5+2] Cycloaddition | DBU | Chloroform (B151607) | 60 | >90% | Single diastereomer | Tang et al.[9] |
| Pauson-Khand Reaction | Intramolecular Pauson-Khand | Co₂(CO)₈ | Dichloromethane (B109758) | 40 | ~60-70% | High diastereoselectivity | Hu et al. |
| Benzenoid-to-Troponoid Expansion | Büchner-Curtius-Schlotterbeck | TMSCHN₂, AlCl₃ | Dichloromethane | -78 to rt | ~37% | 1:1.2 mixture of regioisomers | Sarpong et al. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition
This protocol is adapted from the work of Zhai and coworkers for the synthesis of the tetracyclic core of (+)-Harringtonolide.
Materials:
-
Diazo-keto precursor
-
Rh₂(OAc)₄ (Rhodium (II) acetate (B1210297) dimer)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the diazo-keto precursor (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere, add Rh₂(OAc)₄ (0.05 equiv).
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the tetracyclic product.
Protocol 2: Intramolecular Oxidopyrylium-Based [5+2] Cycloaddition
This protocol is based on the synthesis of the this compound core by Tang and coworkers.[9]
Materials:
-
Pyran-derived precursor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous chloroform
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
Dissolve the pyran-derived precursor (1.0 equiv) in anhydrous chloroform (0.05 M) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add DBU (1.5 equiv) to the solution.
-
Heat the mixture to reflux (approximately 60 °C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the cycloaddition product.
Visualizations
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A simplified diagram of a potential signaling pathway affected by this compound.
References
- 1. Synthesis of Hainanolidol and this compound - ChemistryViews [chemistryviews.org]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective total synthesis of hainanolidol and this compound via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 5. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Total Synthesis of Hainanolidol and this compound via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hu Synthesis of this compound [organic-chemistry.org]
- 11. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound [escholarship.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Unified Total Synthesis of Benzenoid and Troponoid Cephalotaxus Diterpenoids Enabled by Regiocontrolled Phenol-to-Tropone Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Harringtonolide in In Vitro Antiproliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide (B1207010), a natural diterpenoid originally isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative and antiviral properties.[1] Its complex structure, featuring a distinctive tropone (B1200060) ring, has attracted considerable interest for its potential as a scaffold in the development of novel therapeutic agents.[2] These application notes provide a comprehensive guide to utilizing this compound in in vitro antiproliferative assays, including detailed protocols, quantitative data, and visual representations of experimental workflows and potential mechanisms of action.
Data Presentation
The antiproliferative activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of this compound (HO) and a potent derivative, compound 6.[3]
Table 1: In Vitro Cytotoxicity (IC50) of this compound (HO) against Various Human Cell Lines [1]
| Compound | Cell Line | Cell Type | IC50 (μM) |
| This compound (HO) | HCT-116 | Colon Cancer | 0.61 ± 0.03 |
| A375 | Melanoma | 1.34 ± 0.23 | |
| A549 | Lung Cancer | 1.67 ± 0.23 | |
| Huh-7 | Liver Cancer | 1.25 ± 0.08 | |
| L-02 | Normal Liver | 3.55 ± 0.21 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Analogue (Compound 6) against Various Human Cell Lines [3]
| Compound | Cell Line | Cell Type | IC50 (μM) |
| Compound 6 | HCT-116 | Colon Cancer | 0.86 ± 0.05 |
| A375 | Melanoma | >50 | |
| A549 | Lung Cancer | >50 | |
| Huh-7 | Liver Cancer | 1.19 ± 0.11 | |
| L-02 | Normal Liver | 67.21 ± 3.14 |
Experimental Protocols
The most common method for assessing the antiproliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[2]
Protocol: MTT Assay for Cell Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in deionized water)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).[7]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.[7]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4][7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro antiproliferative assay using this compound.
Caption: Workflow for In Vitro Antiproliferative Assay.
Logical Relationships in Experimental Design
This diagram outlines the key components and their relationships in designing a robust antiproliferative experiment with this compound.
Caption: Logical Relationships in Experimental Design.
Postulated Signaling Pathway
While the precise molecular targets of this compound are still under investigation, evidence suggests its antiproliferative effects are mediated, in part, by the induction of apoptosis.[1] Studies on this compound derivatives indicate they can trigger the mitochondrial (intrinsic) apoptosis pathway.[9]
Caption: Postulated Apoptotic Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
Harringtonolide: A Potent Inhibitor of the FAK/Src/STAT3 Signaling Pathway for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural diterpenoid tropone, has emerged as a significant molecule of interest in cancer research due to its antiproliferative properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the Focal Adhesion Kinase (FAK)/Src/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical cascade in cancer cell proliferation, migration, and survival.[1][3] this compound's mechanism of action involves the disruption of a key protein-protein interaction, leading to the downstream inhibition of this oncogenic pathway.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on the FAK/Src/STAT3 pathway through an indirect mechanism. It directly binds to the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein. This binding event disrupts the formation of the RACK1-FAK complex, which is a crucial step for the activation of FAK. The subsequent suppression of FAK phosphorylation triggers a cascade of inactivation, affecting the downstream kinases Src and the transcription factor STAT3.[1][2]
Data Presentation
The inhibitory effects of this compound on the FAK/Src/STAT3 signaling pathway have been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.
Table 1: Dose-Dependent Inhibition of FAK, Src, and STAT3 Phosphorylation by this compound in A375 Human Melanoma Cells.
| This compound (µM) | % Inhibition of p-FAK (Tyr397) | % Inhibition of p-Src (Tyr416) | % Inhibition of p-STAT3 (Tyr705) |
| 0.5 | Data not available | Data not available | Data not available |
| 1 | ~25% | ~30% | ~40% |
| 2 | ~60% | ~70% | ~85% |
Data is estimated from graphical representations in the cited literature and presented as approximate values. For precise quantification, it is recommended to perform independent experiments.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the FAK/Src/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK, Src, and STAT3 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of FAK, Src, and STAT3 in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed A375 cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[4][5][6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess RACK1-FAK Interaction
This protocol is designed to investigate the effect of this compound on the interaction between RACK1 and FAK.
Materials:
-
Treated and untreated cell lysates (from Protocol 1)
-
Anti-FAK antibody or Anti-RACK1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot: anti-RACK1 and anti-FAK
Procedure:
-
Lysate Pre-clearing: Pre-clear cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FAK) overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RACK1 and FAK to detect the co-precipitated protein.
Protocol 3: Cell Migration Assay (Wound Healing)
This assay provides a simple method to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound
-
6-well plates
-
Sterile p200 pipette tip
Procedure:
-
Create a Monolayer: Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a "Wound": Gently scratch the cell monolayer with a sterile p200 pipette tip to create a cell-free gap.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.[2]
Protocol 4: Cell Invasion Assay (Transwell)
This assay quantifies the invasive potential of cancer cells through an extracellular matrix barrier in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Staining and Quantification:
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Harringtonolide in Xenograft Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural product isolated from plants of the Cephalotaxus genus, has demonstrated notable antiproliferative activity against various cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis, a critical process for the rapid growth and survival of cancer cells. Recent studies have identified this compound as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein implicated in multiple oncogenic signaling pathways. This document provides detailed application notes and protocols for the utilization of this compound in xenograft mouse models of cancer, a crucial step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action: RACK1 Inhibition and Downstream Signaling
This compound exerts its anti-cancer effects by targeting RACK1. In cancer cells, particularly in malignancies like meningioma, RACK1 has been shown to interact with and stabilize CSNK2B, the regulatory beta subunit of casein kinase 2 (CK2). This stabilization prevents the ubiquitination and subsequent degradation of CSNK2B, allowing CK2 to activate the NF-κB signaling pathway. The activation of NF-κB leads to the transcription of genes that promote cell cycle progression, such as CDK4 and Cyclin D3, thereby driving tumor cell proliferation.[1]
By inhibiting RACK1, this compound disrupts this cascade. The inhibition of RACK1 leads to the degradation of CSNK2B, which in turn deactivates the NF-κB pathway. This results in decreased transcription of cell cycle-promoting genes, ultimately suppressing the malignant characteristics of cancer cells.[1]
Signaling Pathway Diagram
Caption: this compound inhibits RACK1, disrupting the NF-κB signaling pathway and tumor proliferation.
Data Presentation: In Vivo Efficacy of this compound
While comprehensive quantitative data for this compound in various xenograft models remains limited in publicly available literature, a key study has demonstrated its efficacy in a meningioma xenograft model. In this study, this compound significantly suppressed the malignant tendencies of meningioma cells in vivo.[1] The following table summarizes the available qualitative data and provides context from studies on the closely related analog, Homoharringtonine (HHT), to guide experimental design.
| Compound | Cancer Model | Animal Strain | Key Outcomes | Reference |
| This compound | Meningioma | Nude Mice | Significantly inhibits tumor growth in subcutaneous implantations. | [1] |
| Homoharringtonine (HHT) | Acute Myeloid Leukemia (AML) | - | Effective at a daily dose of 1 mg/kg for ten consecutive days. | Benchchem |
| Homoharringtonine (HHT) | Triple-Negative Breast Cancer (TNBC) | - | Effective with bi-daily administration of 0.5 mg/kg or 1 mg/kg for 7 days. | Benchchem |
Experimental Protocols
The following protocols are based on established methodologies for cancer xenograft models and administration of this compound analogs. Researchers should optimize these protocols for their specific cancer model and experimental goals.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., IOMM-LEE meningioma cells)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Animal calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using standard trypsinization methods and wash with sterile PBS. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for general health and tumor appearance. Once tumors become palpable, measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Sterile syringes and needles for administration (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the specified ratio. For example, to make 1 mL of vehicle, mix 50 µL of DMSO, 400 µL of PEG300, and 550 µL of sterile saline. Vortex until the solution is clear and homogenous.
-
This compound Formulation: Calculate the required amount of this compound based on the desired dose and the number of animals. For a starting dose, consider ranges used for analogs like HHT (e.g., 0.5-1 mg/kg).
-
Dissolution: Dissolve the this compound powder in the prepared vehicle to the final desired concentration. For example, for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.25 mg/mL. Vortex thoroughly and use a brief sonication in a water bath if necessary to ensure complete dissolution. Protect the solution from light. Prepare the formulation fresh daily.
-
Administration: Administer the this compound solution to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection). The administration schedule should be based on the experimental design, with daily or twice-daily administration for a period of 7-10 days being a common starting point for similar compounds.
Protocol 3: Assessment of Anti-Tumor Efficacy
Materials:
-
Animal calipers
-
Balance for weighing mice
-
Data collection and analysis software
Procedure:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity. A significant body weight loss (>15-20%) may indicate the need to adjust the dose or terminate the experiment for that animal.
-
Endpoint: At the end of the study (based on a predetermined tumor volume in the control group or a set time point), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting to confirm pathway modulation).
Experimental Workflow Visualization
Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by RACK1-mediated signaling. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies using xenograft mouse models to further evaluate the anti-cancer efficacy of this compound. Careful optimization of dosage, administration route, and treatment schedule will be critical for defining its therapeutic window and advancing its potential clinical translation.
References
Techniques for determining the structure-activity relationship (SAR) of Harringtonolide analogs.
Techniques for Determining the Structure-Activity Relationship (SAR) of Harringtonolide (B1207010) Analogs
Abstract
This compound (HO), a cephalotane-type diterpenoid isolated from Cephalotaxus harringtonia, demonstrates significant antiproliferative and anticancer properties.[1][2] Its unique cage-like troponoid skeleton has made it a subject of interest for synthetic chemists and drug developers.[2][3] Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing its therapeutic potential by identifying key structural motifs responsible for its biological activity. This document provides detailed application notes and experimental protocols for researchers engaged in the SAR analysis of this compound analogs to guide the development of more potent and selective anticancer agents.
Application Notes
Introduction to this compound SAR
The core structure of this compound is a complex fused tetracarbocyclic skeleton with a distinctive tropone (B1200060) ring, a bridged lactone (E-ring), and a tetrahydrofuran (B95107) ring (F-ring).[2] SAR studies on this compound analogs primarily focus on modifications at three key positions: the tropone moiety, the lactone ring, and the allyl group, to assess how these changes impact cytotoxic activity.[1][4] The primary goal is to synthesize derivatives with enhanced potency against cancer cell lines while ideally increasing the selectivity index (SI), which compares cytotoxicity towards cancer cells versus normal cells.[1]
Key findings from SAR studies have revealed that the integrity of both the tropone and lactone moieties is essential for maintaining high cytotoxic activity.[1][2][4] Structural variations in these rings often lead to a dramatic decrease or complete loss of antiproliferative effects.[1]
Key Molecular Targets and Mechanism of Action
While the precise mechanism for all of this compound's effects is an area of active research, recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target.[5][6] this compound acts as a RACK1 inhibitor, which in turn can suppress critical signaling pathways involved in cancer cell proliferation and migration, such as the FAK/Src/STAT3 pathway.[5][6] By binding to RACK1, this compound can inhibit the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration and epithelial-mesenchymal transition (EMT) in cancer cells.[5] Understanding this mechanism is vital for designing rational SAR studies, as new analogs can be evaluated for their binding affinity to RACK1 in addition to their cytotoxic effects.
General Workflow for SAR Determination
A systematic approach is required to efficiently determine the SAR of novel this compound analogs. The workflow involves synthesis, characterization, biological evaluation, and data analysis.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[7]
Materials:
-
This compound analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with 0.1% DMSO) and a positive control (e.g., Cisplatin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Target Engagement Analysis via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This can be used to confirm that this compound analogs engage with their target, RACK1.
Materials:
-
A375 melanoma cells or other relevant cell line
-
This compound analog and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Liquid nitrogen and heat blocks/PCR machine
-
Equipment for protein extraction (e.g., sonicator) and quantification (e.g., BCA assay)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against RACK1 and appropriate secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the this compound analog at a desired concentration (e.g., 5x IC₅₀) or vehicle control for 2-4 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatants and analyze the amount of soluble RACK1 remaining at each temperature using Western Blotting.
-
Data Interpretation: Plot the band intensity of soluble RACK1 against the temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Data Presentation: SAR of this compound Analogs
The following table summarizes the antiproliferative activity (IC₅₀) of this compound (HO, compound 1 ) and several of its semi-synthesized analogs against four human cancer cell lines.[1] Modifications were made to the tropone, lactone, and allyl positions.
| Compound | Modification Description | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A375 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. Huh-7 |
| 1 (HO) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 |
| 2 | Modification at the tropone ring | >50 | >50 | >50 | >50 |
| 3 | Modification at the tropone ring | >50 | >50 | >50 | >50 |
| 4 | Reduction of the lactone to a diol | >50 | >50 | >50 | >50 |
| 5 | Acetylation of the diol from compound 4 | >50 | >50 | >50 | >50 |
| 6 | Allylic oxidation at C-15 | 0.86 | >50 | >50 | 1.19 |
| 7 | Acetylation of C-7 hydroxyl | >50 | >50 | >50 | >50 |
| 9 | Opening of the lactone ring | >50 | >50 | >50 | >50 |
| 10 | Oxidation of C-7 hydroxyl to ketone | 18.21 | >50 | >50 | 3.31 |
| Cisplatin | Positive Control | 7.34 | 8.12 | 10.65 | 9.87 |
Data sourced from Wu et al., Molecules, 2021.[1]
Interpretation:
-
Tropone and Lactone Rings are Essential: Analogs 2, 3, 4, 5, and 9 , which have significant modifications to the tropone or lactone rings, showed a complete loss of activity (>50 µM), highlighting that these moieties are critical for cytotoxicity.[1]
-
Allylic Position Tolerance: Compound 6 , with an oxidation at the C-15 allyl position, retained potent activity against HCT-116 and Huh-7 cell lines, comparable to the parent compound.[1] This suggests that the allylic position is a viable site for modification to potentially improve pharmacokinetic properties without sacrificing activity.
-
C-7 Hydroxyl Sensitivity: Modification of the C-7 hydroxyl group, either by acetylation (compound 7 ) or oxidation to a ketone (compound 10 ), resulted in a significant decrease in activity.[1]
Visualization of Key Signaling Pathway
This compound has been shown to inhibit the RACK1 protein, which subsequently downregulates the FAK/Src/STAT3 signaling pathway, a critical cascade for cancer cell migration and invasion.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Measure Harringtonolide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural diterpenoid tropone (B1200060) isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1] Its complex chemical structure and potent biological effects make it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide to utilizing various cell-based assays for the quantitative and qualitative assessment of this compound's cytotoxic effects. Detailed protocols for key assays are provided to ensure reproducibility and accurate data interpretation.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound are typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound in various human cancer cell lines and a normal human cell line, as determined by the MTT assay.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 |
| A375 | Melanoma | 1.34 ± 0.23 |
| A549 | Lung Carcinoma | 1.67 ± 0.23 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 |
Data sourced from Wu et al., 2021.[1]
Table 2: Selectivity Index of this compound
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. Huh-7 |
| L-02 | Normal Human Liver | 3.55 ± 0.21 | 2.84 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Experimental Protocols
Herein, we provide detailed methodologies for key cell-based assays to measure the cytotoxicity and understand the mechanism of action of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
References
Harringtonolide: Laboratory Procedures for Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and storage of Harringtonolide, a complex diterpenoid with significant anti-cancer and antiviral properties. Due to its unique chemical structure, proper handling and storage are crucial to maintain its integrity and biological activity.
Chemical Properties and Stability
This compound is a norditerpenoid characterized by a bridged lactone, a tropone (B1200060) ring, and a tetrahydrofuran (B95107) moiety.[1] These functional groups, particularly the ester linkage within the lactone ring, render the molecule susceptible to degradation, primarily through hydrolysis.[1]
Key Stability Considerations:
-
pH: this compound is most stable in neutral to slightly acidic aqueous solutions (pH 4-6).[1] In alkaline conditions (pH > 7), the rate of lactone hydrolysis is significantly accelerated, leading to rapid degradation and loss of biological activity.[1] Strongly acidic conditions (pH < 4) can also promote hydrolysis, although generally at a slower rate than base-catalyzed hydrolysis.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, heating this compound solutions for extended periods should be avoided.[1]
-
Aqueous Solutions: Due to its susceptibility to hydrolysis, preparing fresh aqueous working solutions for each experiment is highly recommended.[1] Stock solutions are significantly more stable when prepared in anhydrous aprotic solvents.[1]
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
When handling this compound powder or concentrated solutions, the following PPE is mandatory:
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) that are registered as Complex Design (Category III).[2] Double gloving is recommended.
-
Lab Coat: A long-sleeved, moisture-resistant lab coat should be worn.
-
Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[3]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, an approved respirator should be worn to prevent inhalation.[1]
Handling Procedures:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.[1]
-
Avoid generating dust when handling the solid form.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill and Disposal:
-
In case of a spill, isolate the area and wear appropriate PPE for cleanup. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal.
-
Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]
Data Presentation
Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, it is known to be soluble in several common organic solvents. For experimental purposes, preparing a high-concentration stock solution in an anhydrous solvent is recommended.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions.[6][7] |
| Ethanol (B145695) | Soluble | Anhydrous ethanol is a suitable alternative for stock solutions.[1][8] |
| Methanol | Soluble | Can be used for preparing solutions. |
| Dichloromethane | Soluble | Primarily used during chemical synthesis and purification. |
| Water | Sparingly Soluble | Not recommended for preparing stock solutions due to poor solubility and instability. |
Stability of this compound in Solution
The following table summarizes the expected stability of this compound under various conditions based on general chemical principles. This information should be used as a guideline, and it is recommended to perform specific stability assessments for your experimental conditions.[9]
| Condition | Solvent/Buffer | Temperature | Expected Stability | Primary Degradation Pathway |
| Solid | - | -20°C to -80°C (desiccated) | High | Minimal degradation |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C to -80°C (aliquoted) | High | Minimal degradation |
| Working Solution | Aqueous Buffer (pH 4-6) | 4°C (on ice) | Low to Moderate (prepare fresh) | Hydrolysis |
| Working Solution | Aqueous Buffer (pH > 7) | Room Temperature | Very Low (avoid) | Base-catalyzed hydrolysis |
| Working Solution | Aqueous Buffer (pH < 4) | Room Temperature | Low | Acid-catalyzed hydrolysis |
In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a representative study are provided below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 |
| A375 | Malignant Melanoma | 1.34 ± 0.23 |
| A549 | Lung Carcinoma | 1.67 ± 0.23 |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 |
Data from a study on the semi-synthesis of this compound derivatives and their antiproliferative activity.[10]
Signaling Pathway and Experimental Workflows
This compound exerts its biological effects by targeting the RACK1 scaffolding protein, which leads to the inhibition of the FAK/Src/STAT3 signaling pathway.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. Handling cytotoxic material [cleanroomtechnology.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
Application of Harringtonolide in Antiviral Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide (B1207010), a natural Cephalotane-type diterpenoid isolated from plants of the Cephalotaxus genus, has garnered significant scientific interest for its potent biological activities.[1] While extensively studied for its antiproliferative effects against various cancer cell lines, its application in antiviral research is an emerging area of investigation.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its close analog, harringtonine (B1672945), in antiviral research models. Due to the limited availability of direct antiviral data for this compound, this guide incorporates extensive data from the structurally related and well-studied compound, harringtonine, as a predictive model for this compound's potential antiviral mechanisms and activities.
Data Presentation: Cytotoxicity and Antiviral Activity
A critical aspect of evaluating any potential antiviral agent is determining its therapeutic window—the concentration range at which it is effective against the virus without causing significant harm to host cells. The following tables summarize the cytotoxic profile of this compound against various human cell lines and the antiviral activity of the related compound, harringtonine, against several viruses.
Table 1: In Vitro Cytotoxicity of this compound
This table presents the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a normal human liver cell line. This data is essential for selecting appropriate non-toxic concentrations for antiviral assays.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HCT-116 | Colon Carcinoma | 0.61 | [1] |
| This compound | A375 | Melanoma | 1.34 | [1] |
| This compound | A549 | Lung Carcinoma | 1.67 | [1] |
| This compound | Huh-7 | Hepatocellular Carcinoma | 1.25 | [1] |
| This compound | L-02 | Normal Liver | 3.55 | [1] |
Table 2: In Vitro Antiviral Activity of Harringtonine
This table summarizes the 50% effective concentration (EC50) values of harringtonine against various viruses. This data provides a strong rationale for investigating the antiviral potential of the structurally similar this compound.
| Compound | Virus | Virus Family | Cell Line | EC50 (µM) | Reference |
| Harringtonine | Chikungunya Virus (CHIKV) | Togaviridae | Not Specified | 0.24 | [3][4] |
| Harringtonine | Zika Virus (ZIKV) | Flaviviridae | Vero | Not explicitly stated, but demonstrated dose-dependent inhibition | [5] |
| Harringtonine | Sindbis Virus (SINV) | Togaviridae | Not Specified | Activity suggested | [3] |
| Harringtonine | Japanese Encephalitis Virus (JEV) | Flaviviridae | Vero | Dose-dependent inhibition observed | [5] |
| Harringtonine | Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Not Specified | Antiviral effects noted | [5] |
| Harringtonine | Newcastle Disease Virus (NDV) | Paramyxoviridae | Not Specified | Antiviral effects noted | [5] |
| Harringtonine | SARS-CoV-2 | Coronaviridae | Not Specified | Antiviral activity reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of antiviral assays. The following are protocols for key experiments to assess the antiviral activity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
This assay is fundamental to determine the non-toxic concentration range of this compound for subsequent antiviral experiments.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed host cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours (or a duration relevant to the viral infection cycle).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
-
Plaque Reduction Assay
This is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) will be reduced.
Protocol:
-
Cell Seeding:
-
Seed susceptible cells in 6-well or 12-well plates and grow to 95-100% confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X medium and 1.2% agarose) containing the corresponding concentration of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash with water and allow the plates to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
-
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.
Principle: An effective antiviral will reduce the titer of infectious virus produced by infected cells.
Protocol:
-
Infection and Treatment:
-
Seed cells in 24-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.
-
Incubate for the duration of one viral replication cycle (e.g., 24-48 hours).
-
-
Harvesting Virus:
-
Collect the cell culture supernatant.
-
Subject the cells to three freeze-thaw cycles to release intracellular virions and centrifuge to pellet cell debris. Combine this with the supernatant.
-
-
Virus Titer Determination:
-
Determine the virus titer in the harvested samples using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Data Analysis:
-
Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. Determine the concentration of this compound that reduces the virus yield by 50% or 90% (IC50 or IC90).
-
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This method is used to quantify the effect of this compound on viral RNA synthesis.
Principle: qRT-PCR allows for the sensitive and specific quantification of viral RNA levels in infected cells.
Protocol:
-
Infection and Treatment:
-
Seed cells in a 12-well or 24-well plate and infect with the virus in the presence of different concentrations of this compound.
-
-
RNA Extraction:
-
At a specific time point post-infection (e.g., 8, 12, or 24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., SYBR Green or TaqMan).
-
Include a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the viral gene and the housekeeping gene.
-
Calculate the relative quantification of viral RNA using the ΔΔCt method, comparing the treated samples to the untreated virus control.
-
Visualization of Pathways and Workflows
Proposed Mechanism of Action: Inhibition of Viral Protein Synthesis
Based on studies with the related compound harringtonine, a primary antiviral mechanism of Cephalotaxus alkaloids is the inhibition of the elongation phase of eukaryotic translation.[4] This directly impacts the synthesis of viral proteins, which is essential for viral replication.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of chikungunya virus replication by harringtonine, a novel antiviral that suppresses viral protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming poor solubility of Harringtonolide for in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harringtonolide (B1207010), focusing on overcoming its poor solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic diterpenoid with poor aqueous solubility. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro studies, stock solutions are often prepared in DMSO, for example, at a concentration of 50 mM.[1]
Q2: What are the primary challenges when formulating this compound for in vivo studies?
A2: The main challenge is preventing the precipitation of the hydrophobic compound when it is introduced into the aqueous environment of the bloodstream or gastrointestinal tract. Direct dilution of a concentrated DMSO stock into an aqueous vehicle is likely to cause the compound to crash out of solution, leading to inaccurate dosing and potential for embolism if administered intravenously.
Q3: What are the recommended starting points for developing an in vivo formulation for this compound?
A3: A common and effective approach for early-stage in vivo studies is the use of a co-solvent formulation. This typically involves dissolving this compound in a small amount of a strong organic solvent like DMSO, and then diluting this solution in a pharmaceutically acceptable vehicle that helps maintain solubility, such as polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, or ethanol (B145695), often in combination with a surfactant like Tween-80 or Cremophor EL.
Q4: Are there alternative formulation strategies for this compound?
A4: Yes, for more advanced studies or if co-solvent systems prove problematic, other strategies can be employed. These include the development of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanosuspensions, or solid dispersions. These more complex formulations aim to enhance the dissolution rate and absorption of the drug.
Q5: How can I assess the suitability of my this compound formulation before animal administration?
A5: Before in vivo administration, it is crucial to visually inspect the formulation for any signs of precipitation after preparation and upon dilution in a buffer that mimics physiological pH (e.g., phosphate-buffered saline, PBS). A simple test is to dilute a small volume of the final formulation into a larger volume of PBS and observe for any cloudiness or particulate matter over a period that mimics the intended experimental duration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous vehicle. | The aqueous vehicle cannot maintain the solubility of this compound at the desired concentration. | - Increase the proportion of co-solvents like PEG400 or ethanol in the final formulation.- Add a surfactant such as Tween-80 (e.g., at 5-10% of the final volume) to help emulsify the compound.- Decrease the final concentration of this compound. |
| The formulation appears cloudy or contains visible particles. | The solubility limit of this compound in the chosen vehicle has been exceeded. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, and then determine the actual concentration of the filtrate.- Reformulate with a higher percentage of the solubilizing agent or try a different vehicle system.- Gently warm the solution during preparation (if the compound is heat-stable) to aid dissolution. |
| Signs of toxicity or irritation in animals not attributable to the drug's pharmacology. | The vehicle itself may be causing an adverse reaction at the administered volume or concentration. | - Reduce the concentration of potentially toxic excipients like DMSO or ethanol to the lowest effective level.- Consult literature for the maximum tolerated dose of the excipients in the specific animal model and administration route.- Consider an alternative, better-tolerated vehicle system. |
| Inconsistent results between experiments or animals. | This may be due to instability of the formulation, leading to variable dosing of the soluble drug. | - Prepare the formulation fresh before each experiment.- Ensure the formulation is homogenous before each administration, especially if it is a suspension.- Visually inspect the formulation for any signs of precipitation before each injection. |
Quantitative Data: this compound Solubility
| Solvent/Vehicle | Solubility/Concentration | Notes |
| DMSO | 50 mM[1] | A common solvent for preparing high-concentration stock solutions for in vitro and in vivo studies. |
| Chloroform | Soluble | Useful for initial dissolution but not suitable for in vivo formulations. |
| Dichloromethane | Soluble | Not suitable for in vivo formulations. |
| Ethyl Acetate | Soluble | Not suitable for in vivo formulations. |
| Acetone | Soluble | Not suitable for in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Injection
This protocol provides a general method for preparing a simple co-solvent formulation suitable for IV administration in small animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
Methodology:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Solubilization: Add a minimal volume of DMSO to the vial to completely dissolve the this compound. For example, for a final formulation with 10% DMSO, first, dissolve the compound in this volume.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add the required volume of PEG400 and Tween-80. Vortex gently to mix thoroughly. A common starting formulation could be 10% DMSO, 40% PEG400, and 5% Tween-80.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final formulation should be clear and free of any visible precipitate.
-
Pre-administration Check: Before administration, visually inspect the final formulation for any signs of precipitation. It is also advisable to perform a quick dilution test in PBS as described in the FAQs.
Visualizations
Logical Workflow for Formulation Development
Caption: A decision-making workflow for developing a suitable in vivo formulation for this compound.
Hypothetical Signaling Pathway Inhibition
As the precise molecular targets of this compound leading to its cytotoxic effects are complex and may vary between cell types, the following diagram illustrates a generalized signaling pathway that is often implicated in cancer cell survival and proliferation, which could be inhibited by a cytotoxic agent like this compound.
Caption: A diagram representing the potential inhibitory effect of this compound on a generic cell survival pathway.
References
Harringtonolide Technical Support Center: Optimizing Cancer Cell Line Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Harringtonolide in cancer cell line experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on optimal concentrations to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound (HO) is a natural cephalotane-type diterpenoid isolated from plants of the Cephalotaxus genus.[1][2] It exhibits potent antiproliferative activity against various cancer cell lines.[2][3] Its mechanism of action is believed to involve the inhibition of protein synthesis, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4] Some studies also suggest that this compound and its derivatives may influence the NF-κB and MAPK signaling pathways.[5][6][7] The tropone (B1200060) and lactone moieties of the this compound structure are essential for its cytotoxic activities.[2][3]
Q2: What are the typical IC50 values for this compound in common cancer cell lines?
The 50% inhibitory concentration (IC50) values for this compound can vary between different cancer cell lines. The table below summarizes the IC50 values for this compound (referred to as compound 1 in the source) against several human cancer cell lines and a normal human liver cell line.
Data Presentation: this compound IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (HO) | HCT-116 | Colon Carcinoma | 0.61 ± 0.03 |
| This compound (HO) | A375 | Melanoma | 1.34 ± 0.23 |
| This compound (HO) | A549 | Lung Carcinoma | 1.67 ± 0.23 |
| This compound (HO) | Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 |
| This compound (HO) | L-02 | Normal Liver | 3.55 ± 0.21 |
| Data sourced from Wu et al., 2021.[1] |
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to prepare fresh dilutions of the compound in the culture medium for each experiment to minimize potential degradation or precipitation.[8] Store the stock solution at -20°C or below and minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Q1: My IC50 values are significantly different from the published data. What could be the reason?
Several factors can contribute to discrepancies in IC50 values:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Seeding Density: The initial number of cells seeded can influence the final IC50 value. It is important to optimize and maintain a consistent seeding density.
-
Compound Potency: Verify the purity and integrity of your this compound compound.
-
Incubation Time: IC50 values are time-dependent. Ensure you are using a consistent incubation time as reported in the literature (typically 48-72 hours).[1]
-
Assay Protocol: Minor variations in the experimental protocol, such as the volume of reagents or incubation times, can affect the outcome.
Q2: I am observing high variability between my replicate wells. How can I improve consistency?
High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently into each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outermost wells for experimental data.
-
Compound Precipitation: this compound may have limited aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and that the compound is fully dissolved before adding it to the cells.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and compounds.
Q3: this compound does not seem to have any effect on my cancer cell line. What should I do?
If this compound appears inactive, consider the following:
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound. The target pathway of the compound may not be critical for the survival of your specific cell line.
-
Compound Integrity: The compound may have degraded. Verify its purity and consider purchasing a new batch.
-
Dose Range: You may not be using a high enough concentration to see an effect. Consider performing a broader dose-response curve.
-
Mechanism of Action: Confirm that the cell line you are using is a suitable model for the proposed mechanism of action of this compound.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO.
-
Replace the existing medium in each well with 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., cisplatin).[6]
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Mandatory Visualizations
Caption: A typical workflow for determining the IC50 of this compound.
Caption: this compound may activate the MAPK signaling pathway.[5]
Caption: this compound may inhibit the NF-κB pathway via RACK1.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 5. Hainanolide inhibits the progression of colon cancer via inducing the cell cycle arrest, cell apoptosis and activation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting the late-stage ring expansion in Harringtonolide synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the late-stage ring expansion in the total synthesis of Harringtonolide (B1207010). This critical step often presents challenges, and this resource is designed to provide solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the late-stage ring expansion to form the tropone (B1200060) core of this compound?
A1: There are three primary strategies for the late-stage construction of the seven-membered tropone ring in this compound synthesis:
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Büchner-Curtius-Schlotterbeck (BCS) Reaction: This approach involves the ring expansion of a benzenoid precursor, often a p-quinol derivative, using a diazoalkane. It is a powerful method for a single-carbon insertion to form the cycloheptadienone (B157435) skeleton.[1][2][3]
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Arene Cyclopropanation Followed by Ring Expansion: This classic strategy involves the intramolecular cyclopropanation of an aromatic ring with a tethered diazo ketone, typically catalyzed by a rhodium(II) complex. The resulting norcaradiene intermediate then undergoes a spontaneous or thermally induced electrocyclic ring-opening to form the seven-membered ring.[3]
-
Intramolecular [5+2] Cycloaddition of an Oxidopyrylium Ylide: This elegant method constructs the seven-membered ring through an intramolecular cycloaddition between an oxidopyrylium ylide, generated in situ from a pyranone precursor, and a tethered alkene. This reaction can establish multiple stereocenters in a single step with high stereoselectivity.[1][3][4][5]
Q2: What are the main challenges associated with the Büchner-Curtius-Schlotterbeck (BCS) reaction in the context of this compound synthesis?
A2: The primary challenge is controlling the regioselectivity of the diazoalkane addition and the subsequent rearrangement.[3] In complex substrates like the intermediates in this compound synthesis, multiple carbonyl groups and prochiral faces can lead to a mixture of constitutional isomers and diastereomers. The choice of Lewis acid and diazo reagent is critical in directing the reaction to the desired product.[6] Another challenge can be the stability of the diazoalkane and the potential for side reactions.
Q3: How can I improve the yield and stereoselectivity of the intramolecular arene cyclopropanation?
A3: The choice of the rhodium catalyst is paramount in influencing the efficiency and selectivity of the cyclopropanation.[7] Optimization of the solvent and temperature is also crucial. For instance, some reactions proceed efficiently at room temperature, while others may require heating or cooling to minimize side reactions. The slow addition of the diazo ketone to the catalyst solution is a common technique to control the concentration of the reactive rhodium carbene intermediate and suppress dimerization or other undesired pathways.[8]
Q4: What are the key parameters to control in the intramolecular [5+2] cycloaddition of oxidopyrylium ylides?
A4: The generation of the oxidopyrylium ylide and the subsequent cycloaddition are sensitive to reaction conditions. The choice of base and solvent for the elimination of a precursor (e.g., an acetoxypyranone) is critical.[5][9] Temperature also plays a significant role; the reaction is often carried out at reflux in a solvent like chloroform.[5] The stereochemical outcome of the cycloaddition is often directed by the existing stereocenters in the tethered alkene chain.[9]
Troubleshooting Guides
Strategy 1: Büchner-Curtius-Schlotterbeck (BCS) Ring Expansion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive diazoalkane. 2. Ineffective Lewis acid. 3. Reaction temperature is too low. | 1. Use freshly prepared diazoalkane. 2. Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄). 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Poor regioselectivity (mixture of isomers) | 1. Non-optimal Lewis acid. 2. Steric and electronic factors of the substrate. | 1. The choice of Lewis acid can significantly influence the regioselectivity. Conduct a systematic screen of various Lewis acids. 2. Consider modifying the substrate to block undesired reaction sites or to electronically bias the desired pathway. Computational studies can sometimes predict the most favorable regioisomer.[6] |
| Formation of epoxide byproduct | Intramolecular attack of the oxygen on the carbocation intermediate. | This is an inherent potential side reaction. Lowering the reaction temperature may favor the desired rearrangement over epoxide formation. The choice of solvent can also influence the product distribution.[10][11] |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Unstable diazoalkane leading to side reactions. | 1. Perform the reaction at a lower temperature. 2. Use a more stable diazoalkane derivative if possible, or ensure slow addition of the diazoalkane to the reaction mixture. |
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (desired:undesired) | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | -60 | 37 | 1:1.2 | [12] |
| SnCl₄ | CH₂Cl₂ | -78 | Low | - | Sarpong et al. (Supplementary Info) |
| TiCl₄ | CH₂Cl₂ | -78 | Low | - | Sarpong et al. (Supplementary Info) |
Note: The data presented here is a representation from a specific synthesis and may not be directly transferable to all substrates. Optimization is often required.
Strategy 2: Arene Cyclopropanation and Ring Expansion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of cyclopropanated product | 1. Inefficient catalyst. 2. Decomposition of the diazo ketone. 3. Competing C-H insertion or dimerization. | 1. Screen different rhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂).[7][13] 2. Use slow addition of the diazo ketone to the catalyst solution. 3. Optimize solvent and temperature. Toluene (B28343) is often a good solvent choice.[8] |
| Formation of undesired regioisomers | Steric or electronic effects directing the cyclopropanation to an undesired position. | Modify the substrate to sterically block or electronically deactivate undesired aromatic positions. |
| Failure of the ring expansion step | The norcaradiene intermediate is unusually stable or undergoes alternative reactions. | The ring expansion is often spontaneous or requires gentle heating. If the cycloheptatriene (B165957) is not formed, careful characterization of the product is needed to understand the reaction pathway. Oxidation (e.g., with DDQ) is then required to form the tropone.[3] |
| Rhodium Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Rh₂(OAc)₄ | Toluene | Reflux | ~70-80% | [8] |
| Rh₂(OAc)₄ | Dichloromethane | Room Temp | Lower yields observed | [8] |
Note: Yields are highly substrate-dependent.
Strategy 3: Intramolecular [5+2] Cycloaddition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low yield | 1. Inefficient generation of the oxidopyrylium ylide. 2. Unfavorable conformation for intramolecular cycloaddition. | 1. Screen different bases (e.g., DBU, Et₃N) and solvents for the elimination step.[5] 2. Ensure the tether connecting the ylide and the alkene is of the appropriate length and flexibility. |
| Formation of diastereomers | Lack of facial selectivity in the cycloaddition. | The stereochemistry is often controlled by existing chiral centers in the tether. If diastereoselectivity is low, modification of the directing groups may be necessary.[9] |
| Dimerization of the oxidopyrylium ylide | The rate of dimerization is faster than the intramolecular cycloaddition. | This is more common in intermolecular reactions but can occur. Slow generation of the ylide at a higher temperature might favor the intramolecular pathway. |
| Base | Solvent | Temperature | Yield (%) | Reference |
| DBU | Chloroform | Reflux | High | [5] |
Note: High diastereoselectivity is often observed in substrate-controlled reactions.
Experimental Protocols
Protocol 1: Büchner-Curtius-Schlotterbeck Ring Expansion
This protocol is adapted from the synthesis of this compound by Sarpong and co-workers.[12]
Materials:
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p-Quinol methyl ether precursor
-
Anhydrous Dichloromethane (CH₂Cl₂)
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Trimethylsilyldiazomethane (TMSCHN₂) solution (2.0 M in hexanes)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the p-quinol methyl ether precursor (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -60 °C.
-
Add BF₃·OEt₂ (2.0 equiv) dropwise to the cooled solution.
-
Slowly add a 2.0 M solution of TMSCHN₂ in hexanes (5.0 equiv) dropwise over 2 minutes. The reaction mixture will typically turn a yellowish color.
-
Stir the reaction at -60 °C for 3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the residue by preparative TLC or column chromatography to yield this compound and its iso-Harringtonolide byproduct.
Protocol 2: Intramolecular Arene Cyclopropanation and Ring Expansion
This is a general procedure based on established methods.[3][8]
Materials:
-
Diazo ketone precursor
-
Anhydrous Toluene
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Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for oxidation)
-
Dichloromethane (DCM) or Benzene (for oxidation)
Procedure:
-
Dissolve Rh₂(OAc)₄ (catalytic amount, e.g., 1-5 mol%) in anhydrous toluene.
-
Heat the solution to reflux.
-
Add a solution of the diazo ketone precursor in anhydrous toluene dropwise to the refluxing catalyst solution over a period of time (e.g., 30 minutes).
-
After the addition is complete, continue to heat the reaction at reflux and monitor the disappearance of the starting material by TLC. The cyclopropanation and ring expansion may occur in one pot.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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If the cycloheptatriene is isolated, dissolve it in a suitable solvent (e.g., DCM or benzene).
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Add an oxidizing agent such as DDQ (1.1 equiv) and stir at room temperature or with gentle heating until the oxidation is complete.
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Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify by flash column chromatography to yield the tropone derivative.
Protocol 3: Intramolecular Oxidopyrylium [5+2] Cycloaddition
This protocol is based on the work of Tang and co-workers in the synthesis of Hainanolidol, a precursor to this compound.[5]
Materials:
-
Pyranone precursor (e.g., an acetoxydihydropyranone)
-
Anhydrous Chloroform
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Dissolve the pyranone precursor in anhydrous chloroform.
-
Add DBU to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed. The intramolecular cycloaddition occurs smoothly under these conditions.
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Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cycloadduct. A single stereoisomer is often observed.
Visualizations
Caption: Troubleshooting workflow for the Büchner-Curtius-Schlotterbeck (BCS) reaction.
Caption: Overview of late-stage ring expansion strategies for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Hainanolidol and this compound - ChemistryViews [chemistryviews.org]
- 5. Stereoselective Total Synthesis of Hainanolidol and this compound via Oxidopyrylium-Based [5+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 11. wikiwand.com [wikiwand.com]
- 12. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to reduce the toxicity of Harringtonolide in normal cells.
Welcome to the technical support center for researchers working with Harringtonolide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to the toxicity of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: this compound shows significant toxicity to the normal cell lines in my experiments. How can I reduce this off-target effect?
A1: Reducing the toxicity of this compound to normal cells while maintaining its anti-cancer efficacy is a key challenge. Here are three primary strategies you can explore:
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Structural Modification: Research has shown that modifying the chemical structure of this compound can dramatically increase its selectivity for cancer cells. One study identified a derivative, compound 6, which exhibited a significantly higher selectivity index (SI) of 56.5 compared to the parent this compound (SI = 2.8) in Huh-7 cancer cells versus normal L-02 liver cells.[1] This suggests that exploring or synthesizing derivatives of this compound is a highly promising approach.
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Combination Therapy: Combining this compound with other therapeutic agents can potentially allow for lower, less toxic doses of this compound to be used while achieving a synergistic or additive anti-cancer effect.[2][3][4] The goal is to identify a second agent that either enhances the cancer-specific cell-killing mechanism of this compound or protects normal cells from its toxic effects.
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Targeted Drug Delivery: Encapsulating this compound within a drug delivery system, such as liposomes or nanoparticles, can help to selectively deliver the compound to tumor tissues.[5][6][7] These delivery vehicles can be designed to exploit the unique characteristics of the tumor microenvironment (e.g., pH, specific cell surface receptors) for targeted release, thereby reducing systemic exposure and toxicity to healthy tissues.
Q2: What is a selectivity index (SI) and how do I calculate it?
A2: The selectivity index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells. A higher SI value indicates a greater selectivity for killing cancer cells over normal cells.[8][9][10]
SI = CC50 (normal cells) / IC50 (cancer cells)
-
CC50: The concentration of a compound that causes death to 50% of normal cells.
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IC50: The concentration of a compound that inhibits a biological process (like proliferation) by 50% in cancer cells.
Q3: Where can I find a protocol to determine the IC50 and CC50 of this compound and its derivatives?
A3: You can determine the IC50 and CC50 values using standard cytotoxicity assays such as the MTT or LDH assay. Detailed protocols are provided in the "Troubleshooting Guides & Experimental Protocols" section below.
Q4: Are there any known molecular targets of this compound that could be exploited to reduce its toxicity?
A4: Yes, recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound.[11] By binding to RACK1, this compound can inhibit the FAK/Src/STAT3 signaling pathway, which is involved in cancer cell migration and proliferation.[11] Understanding this mechanism can pave the way for designing more selective RACK1 inhibitors based on the this compound scaffold or for developing combination therapies that target this pathway more effectively in cancer cells.
Troubleshooting Guides & Experimental Protocols
Assessing Cytotoxicity and Selectivity
Objective: To determine the IC50 of this compound in cancer cells and the CC50 in normal cells to calculate the Selectivity Index (SI).
Methodology: MTT Assay [4][12][13][14]
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Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (and/or its derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 (for cancer cells) and CC50 (for normal cells) values.[15]
-
| Troubleshooting Issue | Possible Cause | Suggested Solution |
| High background in no-cell control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Low signal or inconsistent readings | Suboptimal cell number; uneven cell seeding. | Optimize cell seeding density. Ensure a single-cell suspension before seeding. |
| Precipitation of this compound in media | Poor solubility of the compound. | Dissolve this compound in a small amount of DMSO before diluting in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
Combination Therapy Analysis
Objective: To evaluate if combining this compound with another drug results in a synergistic anti-cancer effect and to determine if this combination reduces toxicity in normal cells.
Methodology: Combination Index (CI) Calculation [2][3][16]
-
Principle: The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative way to determine the nature of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol:
-
Determine IC50 of Single Agents: First, determine the IC50 of this compound and the second drug individually in your cancer cell line of interest using the MTT or LDH assay.
-
Set up Combination Ratios: Prepare combinations of the two drugs at a constant ratio (e.g., based on their IC50 values) and also in non-constant ratios.
-
Treat Cells and Perform Cytotoxicity Assay: Treat the cancer cells with the single drugs and their combinations at various concentrations. Perform a cytotoxicity assay (e.g., MTT) after the desired incubation period.
-
Calculate CI: Use specialized software (e.g., CompuSyn) or the following formula to calculate the CI at different effect levels (e.g., 50%, 75%, 90% inhibition): CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
Isobologram Analysis: Visualize the drug interaction by plotting an isobologram. The concentrations of the two drugs required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. The line connecting the IC50 values of the individual drugs is the line of additivity. Data points falling below this line indicate synergy.[17][18][19][20]
-
| Troubleshooting Issue | Possible Cause | Suggested Solution |
| Inconclusive CI values (around 1) | The drugs may have an additive effect, or the experimental variability is high. | Repeat the experiment with a narrower concentration range around the IC50. Increase the number of replicates. |
| Difficulty in dissolving both drugs in the same vehicle | Different solubility properties of the drugs. | Test different co-solvents, ensuring the final concentration is not toxic to the cells. |
Targeted Delivery System Formulation
Objective: To encapsulate this compound into liposomes to potentially reduce its systemic toxicity.
Methodology: Thin-Film Hydration for Liposome Encapsulation [7][21][22][23][24]
-
Principle: This method involves dissolving lipids and the hydrophobic drug (this compound) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes that encapsulate the drug.
-
Protocol:
-
Lipid and Drug Dissolution: Dissolve lipids (e.g., DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
| Troubleshooting Issue | Possible Cause | Suggested Solution |
| Low encapsulation efficiency | Poor solubility of this compound in the lipid bilayer; drug leakage during hydration. | Optimize the lipid composition. Adjust the drug-to-lipid ratio. Modify the hydration buffer (e.g., pH). |
| Large and polydisperse liposomes | Incomplete hydration; inefficient size reduction. | Ensure complete removal of the organic solvent. Increase hydration time and temperature. Optimize sonication or extrusion parameters. |
Methodology: Nanoprecipitation for Nanoparticle Formulation [25][26][27][28][29]
-
Principle: This method involves dissolving the polymer and the hydrophobic drug in a water-miscible organic solvent and then adding this solution to an aqueous non-solvent, causing the polymer and drug to co-precipitate into nanoparticles.
-
Protocol:
-
Organic Phase Preparation: Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Pluronic F-68) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature or under reduced pressure.
-
Purification: Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), drug loading, and encapsulation efficiency.
-
| Troubleshooting Issue | Possible Cause | Suggested Solution |
| Formation of large aggregates instead of nanoparticles | Inefficient stabilization; high polymer or drug concentration. | Optimize the concentration of the stabilizer. Adjust the polymer and drug concentrations. Increase the stirring speed during nanoprecipitation. |
| Low drug loading | Poor affinity of the drug for the polymer; drug loss during washing steps. | Screen different polymers. Optimize the drug-to-polymer ratio. Modify the purification process to minimize drug loss. |
Data Summary
Table 1: Cytotoxicity of this compound and its Derivative (Compound 6)
| Compound | Cancer Cell Line (Huh-7) IC50 (µM) | Normal Cell Line (L-02) CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.25 | 3.5 | 2.8 |
| Compound 6 | Data not provided | Data not provided | 56.5 |
Data adapted from a study on semi-synthesis of this compound derivatives.[1] Note that the individual IC50 and CC50 values for Compound 6 were not provided in the source, only the resulting SI.
Visualizations
Caption: Workflow for addressing this compound toxicity.
Caption: this compound's proposed signaling pathway.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. protocols.io [protocols.io]
- 23. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scientificarchives.com [scientificarchives.com]
- 27. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Harringtonolide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Harringtonolide (B1207010) and its derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems encountered during experimental procedures.
Issue 1: Low or No Recovery of the Target Compound After Column Chromatography
-
Question: I ran a silica (B1680970) gel column to purify my this compound derivative, but I'm seeing very low or no yield in the collected fractions. What could be the cause?
-
Answer: Several factors could contribute to low recovery. Firstly, this compound and its derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to on-column degradation.[1] Secondly, the compound might be too polar for the chosen solvent system and has not eluted from the column.[1] It is also possible that the compound is unstable and degraded during the purification process.[1][2]
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your crude sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.
-
Neutralize Silica Gel: If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine (B128534). This is achieved by adding 1-3% triethylamine to your solvent system.[3]
-
Adjust Solvent Polarity: If your compound is highly polar, it may not move from the baseline even with 100% ethyl acetate (B1210297). In such cases, a more polar solvent system, like methanol (B129727)/dichloromethane (B109758), should be used.[3]
-
Check for Elution: If you suspect your compound is still on the column, you can try flushing the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your compound.
-
Issue 2: Poor Separation of this compound Derivative from Impurities
-
Question: My this compound derivative is co-eluting with impurities during column chromatography, even though they have different Rf values on TLC. How can I improve the separation?
-
Answer: This is a common issue that can arise from several factors, including overloading the column, using an inappropriate solvent system, or issues with the column packing.
Troubleshooting Steps:
-
Optimize Solvent System: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally provides the best separation. For complex mixtures of diterpenoids, a gradient elution from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate is often effective.[4]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening, resulting in poor separation.
-
Consider Alternative Chromatography Techniques: If silica gel chromatography does not provide adequate separation, consider using reverse-phase chromatography (C18 silica) for highly polar compounds or other techniques like High-Performance Counter-Current Chromatography (HPCCC), which can be effective for separating complex mixtures of diterpenoids.[5]
-
Issue 3: Compound Degradation in Solution
-
Question: I've noticed a loss of biological activity in my purified this compound derivative after storing it in an aqueous buffer. Is the compound degrading?
-
Answer: Yes, it is highly likely that your compound is degrading. This compound contains a bridged lactone ring which is an ester functional group. This group is susceptible to hydrolysis (cleavage by water), especially under alkaline conditions (pH > 7).[2] This hydrolysis opens the lactone ring, which will almost certainly alter the compound's biological activity.[2]
Troubleshooting and Prevention:
-
pH Control: For aqueous solutions, maintain a pH between 4 and 6, as lactones are generally most stable in this range.[2]
-
Temperature Control: Keep aqueous solutions cold (on ice) during use and store them frozen (-20°C to -80°C) for longer periods. It is best to make single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Solvent Choice for Stock Solutions: For long-term storage, dissolve your compound in an anhydrous, aprotic solvent such as DMSO or ethanol (B145695) and store at -20°C or -80°C.[2] Prepare aqueous working solutions fresh from this stock immediately before your experiment.[2]
-
Data on Purification of this compound Derivatives
The following tables summarize quantitative data from the semi-synthesis and purification of various this compound derivatives.
Table 1: Yields of Semi-Synthetic this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound (1) | NH₂-NH₂·H₂O, EtOH, rt | Compound 2 | 96% | [6] |
| Compound 2 | Acetyl chloride, Et₃N, CH₂Cl₂, rt | Compound 3 | 92% | [6] |
| 7α-Br this compound (8) | AgBF₄, acetone/H₂O, 65°C | 7β-OH this compound (10) | 47% | [6][7] |
| 7α-Br this compound (8) | AgBF₄, acetone/H₂O, 65°C | 7α-OH this compound (12) | 21% | [6][7] |
| This compound (1) | NBS, AIBN, 65°C | 7α-Br this compound (8) | 54% | [6][7] |
Table 2: Column Chromatography Conditions for this compound Derivatives
| Compound(s) Purified | Stationary Phase | Solvent System | Reference |
| 7β-OH this compound (10) and 7α-OH this compound (12) | Silica Gel | Hexanes-EtOAc (1:2) | [6][7] |
| Compound 3 | Silica Gel | Hexanes-EtOAc (1:2) | |
| Compound 9 | Silica Gel | Hexanes-EtOAc (3:2) |
Experimental Protocols
Protocol 1: Purification of this compound Derivatives by Silica Gel Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size. The amount of silica gel should be 20 to 100 times the weight of the crude sample.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen solvent system (e.g., hexane for a hexane/ethyl acetate gradient).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed when adding solvent or the sample.
-
Wash the column with 2-3 column volumes of the initial solvent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the solvent used for packing the column or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
Collect fractions of a suitable volume.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound derivative.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Preparative Thin Layer Chromatography (Prep TLC)
-
Sample Application:
-
Dissolve the crude sample (typically 10-100 mg, depending on the plate thickness and ease of separation) in a small amount of a volatile solvent.[8]
-
Using a capillary tube or a syringe, carefully apply the sample as a narrow, uniform band along the origin line of the preparative TLC plate. Allow the solvent to evaporate completely.
-
-
Development:
-
Place the prepared TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Extraction:
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Visualize the separated bands, typically under UV light if the compounds are UV-active.
-
Carefully outline the band corresponding to the target this compound derivative.
-
Using a clean spatula or razor blade, scrape the silica gel from the outlined band into a clean flask or funnel.
-
Extract the compound from the silica gel by washing it with a polar solvent in which the compound is highly soluble (e.g., ethyl acetate, methanol, or a mixture of dichloromethane and methanol).
-
Filter the mixture to remove the silica gel and collect the filtrate.
-
Evaporate the solvent from the filtrate to yield the purified compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the purity of my this compound derivative?
-
A1: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for assessing the purity of this compound derivatives and for detecting any degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final compound.
-
-
Q2: My this compound derivative is a new, uncharacterized compound. How do I develop a purification method?
-
A2: Start by performing small-scale analytical TLC with a variety of solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation of your target compound from impurities.[3][4] Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation on a silica gel column.
-
-
Q3: Are there any alternatives to silica gel chromatography?
-
A3: Yes, for particularly challenging separations or for compounds that are unstable on silica, other techniques can be employed. Reverse-phase chromatography (using C18-functionalized silica) is suitable for polar compounds. Other options include Sephadex-based size exclusion chromatography or more advanced techniques like High-Performance Counter-Current Chromatography (HPCCC), which is a liquid-liquid chromatography method that avoids solid supports and can prevent irreversible adsorption of the sample.[5][9]
-
-
Q4: How can I confirm the identity of my purified this compound derivative?
-
A4: The structure of your purified compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D experiments like COSY and HMBC), Mass Spectrometry (MS) for molecular weight determination, and potentially Infrared (IR) spectroscopy to identify key functional groups.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: this compound's inhibition of the FAK/Src/STAT3 signaling pathway via RACK1.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Addressing resistance mechanisms to Harringtonolide in cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during in vitro studies with Harringtonolide.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Decreased Sensitivity to this compound in Cancer Cell Lines
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting/Verification Steps |
| Development of Acquired Resistance | 1. Confirm Resistance with IC50 Determination: - Perform a dose-response MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.[1][2][3] - A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.[4][5] 2. Generate a this compound-Resistant Cell Line: - If a resistant line is not already established, you can create one by exposing the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[4][5][6][7] |
| Upregulation of RACK1 | 1. Western Blot Analysis: - Compare the protein expression levels of Receptor for Activated C Kinase 1 (RACK1) in your resistant and parental cell lines. Upregulation of RACK1 has been linked to chemotherapy resistance.[8][9][10] 2. qRT-PCR Analysis: - Quantify RACK1 mRNA levels to determine if the upregulation is occurring at the transcriptional level. |
| Activation of Bypass Signaling Pathways | 1. Western Blot for Key Signaling Proteins: - Investigate the activation status (i.e., phosphorylation) of key proteins in pro-survival signaling pathways that may compensate for RACK1 inhibition. These include: - PI3K/Akt Pathway: p-Akt, Akt - MAPK/ERK Pathway: p-ERK, ERK[8][11] |
| Increased Drug Efflux | 1. Gene Expression Analysis of ABC Transporters: - Use qRT-PCR to assess the mRNA expression levels of common ATP-binding cassette (ABC) transporter genes (e.g., ABCB1/MDR1, ABCG2) in resistant versus parental cells. Overexpression of these transporters can lead to increased drug efflux.[12][13] 2. Functional Efflux Assays: - Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to functionally assess efflux activity in the presence and absence of known inhibitors. |
Issue 2: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting/Verification Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating to avoid cell clumping.[14] - Use a consistent and optimized cell seeding density for each experiment. |
| Edge Effects | - To mitigate evaporation in the outer wells of a microplate, either avoid using them for experimental data points or fill them with sterile PBS or media.[14] |
| Incomplete Drug Solubilization | - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Precipitated drug will lead to inaccurate concentrations.[14] |
| Assay Timing | - The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model.[14][15] |
Issue 3: Inconsistent Western Blot Results
| Potential Cause | Troubleshooting/Verification Steps |
| Weak or No Signal | - Increase Primary Antibody Concentration: Titrate the primary antibody to find the optimal concentration. - Increase Protein Load: Load a higher amount of protein per well.[16] - Check Transfer Efficiency: Use a Ponceau S stain to visualize protein transfer to the membrane.[16] |
| High Background | - Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[16] - Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding.[16] - Increase Washing Steps: Increase the duration and number of washes.[16] |
| Multiple or Unexpected Bands | - Use Specific Antibodies: Ensure the primary antibody is specific for the target protein.[16] - Sample Degradation: Prepare fresh lysates with protease and phosphatase inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffolding protein that plays a crucial role in various signaling pathways, including those involved in cell growth, proliferation, and migration.[17][18] By inhibiting RACK1, this compound can disrupt these pathways, leading to anti-cancer effects.
Q2: What are the most likely mechanisms of acquired resistance to this compound?
A2: Based on its mechanism of action and common cancer drug resistance patterns, the most probable resistance mechanisms include:
-
Upregulation of RACK1: Increased expression of the drug's target can overcome the inhibitory effect.[8][9][10]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, to compensate for the inhibition of RACK1-mediated signaling.[8][11]
-
Increased Drug Efflux: Overexpression of ABC transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[12][13]
Q3: How do I establish a this compound-resistant cancer cell line?
A3: A this compound-resistant cell line can be developed by continuous or pulsed exposure of the parental cell line to this compound.[4][7] The process typically involves starting with a low concentration (e.g., the IC20) and gradually increasing the dose as the cells adapt and become more resistant.[7] The entire process can take several months.[4][5]
Q4: My IC50 value for this compound varies between experiments. What could be the cause?
A4: Variations in IC50 values can be due to several factors, including:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Confluency at Seeding: Seed cells at a consistent density for each experiment.
-
Instability of this compound in Solution: Prepare fresh drug dilutions for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: IC50 Values of this compound (HO) and its Derivatives in Various Cancer Cell Lines
| Compound | HCT-116 (μM) | A375 (μM) | A549 (μM) | Huh-7 (μM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| Compound 6 | 0.86 | - | - | 1.19 |
| Compound 10 | - | - | >50 | - |
| Compound 11a | >50 | >50 | 27.49 | >50 |
| Compound 11c | >50 | >50 | 23.25 | >50 |
| Compound 11e | >50 | >50 | 17.98 | >50 |
| Compound 11f | >50 | >50 | 25.95 | >50 |
| Compound 12 | - | - | 31.88 | - |
| Data synthesized from a study on this compound derivatives.[9][19] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest and count cells from the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).[1][2]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[3]
-
Protocol 2: Western Blot Analysis
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
Protocol 3: Generation of a this compound-Resistant Cell Line
-
Determine Initial Drug Concentration:
-
Establish the IC50 of this compound for the parental cell line.
-
Begin the selection process with a concentration around the IC20-IC30.[7]
-
-
Continuous or Pulsed Exposure:
-
Continuous Exposure: Culture cells in medium containing the starting concentration of this compound. Change the medium with fresh drug every 2-3 days.
-
Pulsed Exposure: Treat cells with this compound for a defined period (e.g., 24-72 hours), then wash and culture in drug-free medium until they recover. Repeat this cycle.[4]
-
-
Dose Escalation:
-
Characterization of Resistant Cells:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the level of resistance by re-evaluating the IC50.
-
Characterize the resistant phenotype by investigating the potential mechanisms outlined in the troubleshooting guide.
-
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. dovepress.com [dovepress.com]
- 9. RACK1 overexpression is linked to acquired imatinib resistance in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 overexpression is linked to acquired imatinib resistance in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downregulation of receptor for activated C‐kinase 1 (RACK1) suppresses tumor growth by inhibiting tumor cell proliferation and tumor‐associated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 18. RACK1/Asc1p, a Ribosomal Node in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity [mdpi.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. addgene.org [addgene.org]
- 23. researchgate.net [researchgate.net]
Improving the regioselectivity of modifications to the Harringtonolide scaffold.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the regioselectivity of modifications to the Harringtonolide (B1207010) (HO) scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of the this compound scaffold.
Topic 1: Allylic Oxidation
Q1: My allylic oxidation of the this compound scaffold is producing a mixture of products with low regioselectivity. What can I do to improve this?
A1: Low regioselectivity in allylic oxidation is a common challenge when working with complex diterpenes.[1][2] The primary sites for allylic oxidation on the HO scaffold are typically around the C6-C7 double bond. To improve selectivity, consider the following strategies:
-
Reagent Selection: The choice of oxidizing agent is critical. Selenium dioxide (SeO₂) is a versatile and widely used reagent for allylic oxidation that often provides good selectivity for the most substituted carbon of the double bond.[2][3] However, if standard SeO₂ conditions are not effective, other reagents like chromium trioxide-3,5-dimethylpyrazole (CrO₃·3,5-DMP) or transition-metal catalysts can be explored, as they offer different selectivity profiles.[2]
-
Reaction Conditions: Modifying reaction conditions can influence the product distribution. For instance, using SeO₂ with tert-butyl hydroperoxide (TBHP) as a co-oxidant can lead to specific products. In one study, this combination on the HO scaffold resulted in the formation of 6-en-harringtonolide.[4]
-
Enzymatic Oxidation: Biocatalysis offers a powerful alternative for achieving high regio- and stereoselectivity.[5] Cytochrome P450 monooxygenases, particularly engineered variants of P450-BM3, have been successfully used for selective allylic oxidation on complex terpene scaffolds.[5] These enzymes can direct oxidation to a specific C-H bond, avoiding over-oxidation and the formation of unwanted byproducts.[5]
Q2: I am observing over-oxidation or unexpected side products, such as aromatization, during my allylic oxidation attempts. How can I prevent this?
A2: Over-oxidation and the formation of rearrangement products are known issues, especially with potent oxidants.[1]
-
Controlled Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a large excess of the oxidant increases the likelihood of over-oxidation.
-
Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely (e.g., by TLC or LC-MS) to quench it as soon as the desired product is formed.
-
Milder Reagents: Consider using milder, more selective reagent systems. For example, some modern transition-metal-based catalysts are designed to minimize over-oxidation.[6]
-
Enzymatic Methods: As mentioned previously, enzymes operate under very mild conditions (neutral pH, room temperature) and their inherent specificity can completely prevent over-oxidation and side reactions.[5]
Topic 2: Lactone Modification
Q3: I am trying to selectively reduce the lactone moiety in this compound to the corresponding lactol, but the reaction proceeds to the diol or doesn't react at all. How can I achieve selective reduction?
A3: Selective reduction of a lactone to a lactol without over-reduction to the diol requires careful selection of the reducing agent and reaction conditions.[7]
-
Bulky Reducing Agents: Sterically hindered hydride reagents are often effective. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation, but the reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-reduction.[4] Other bulky reagents like L-Selectride have also been used successfully in other complex systems.[7]
-
Chelation Control: For substrates with nearby hydroxyl groups, chelation-controlled reduction can be a powerful strategy. Reagents like lithium triethylborohydride (LTBH) can coordinate to adjacent hydroxyl groups, directing the hydride delivery and stabilizing the intermediate hemiacetal, thus preventing over-reduction.[8][9]
-
Stoichiometry: Precise control over the amount of reducing agent is crucial. Use of just over one equivalent of the hydride reagent is recommended.
Topic 3: Tropone Ring Formation & Modification
Q4: I am attempting a late-stage benzenoid-to-troponoid ring expansion via the Büchner–Curtius–Schlotterbeck (BCS) reaction to form the this compound core, but I am getting a poor ratio of this compound to the iso-harringtonolide constitutional isomer. How can I control this regioselectivity?
A4: The regioselectivity of the BCS reaction on complex precursors like cephanolide A is highly sensitive to the reaction conditions, particularly the choice of Lewis acid.[10][11] The reaction involves a 1,2-rearrangement, and the migratory aptitude of the adjacent groups determines the product ratio.[12]
-
Lewis Acid Screening: The Lewis acid is not just a catalyst but plays a key role in determining the transition state energies and thus the regioselectivity.[13] For the synthesis of this compound from a p-quinol derivative, switching from BF₃•OEt₂ to AlCl₃ was shown to dramatically improve the product ratio from 1:3.7 to 1:1.2 (this compound:iso-harringtonolide).[11] A thorough screening of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) is highly recommended.
-
Diazoalkane Equivalent: The choice of the diazoalkane can also influence the outcome. Trimethylsilyldiazomethane (B103560) (TMSCHN₂) is often more effective than diazomethane (B1218177) for complex substrates.[11]
-
Solvent and Temperature: While less impactful than the Lewis acid, solvent and temperature can still affect selectivity and yield.[14] Reactions are typically run at low temperatures (e.g., -78 °C to -60 °C).[11]
Topic 4: General Strategies (Protecting Groups)
Q5: How can I use protecting groups to direct a modification to a specific hydroxyl group on the this compound scaffold?
A5: Protecting groups are essential tools for achieving regioselectivity in molecules with multiple reactive functional groups.[15][16] The strategy involves temporarily masking less reactive or undesired sites to force a reaction at a specific, unprotected site.
-
Identify Reactive Sites: The this compound scaffold has several hydroxyl groups with different reactivities (e.g., allylic, secondary).
-
Orthogonal Protection: Employ an "orthogonal" protecting group strategy, where different types of protecting groups that can be removed under distinct conditions are used.[16] For example, a silyl (B83357) ether (e.g., TBDMS) can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether is removed by hydrogenolysis, and an acetate (B1210297) ester is removed by basic hydrolysis.[15]
-
Selective Protection/Deprotection: You can exploit the inherent reactivity differences. For example, a primary alcohol can often be selectively protected as a silyl ether in the presence of secondary alcohols due to sterics.[17] For diols, cyclic protecting groups like acetonides can be used to protect vicinal cis-diols.[18] This allows you to "reveal" a specific hydroxyl group for modification at the desired stage of your synthesis.
Quantitative Data Tables
Table 1: Regioselectivity of the Büchner–Curtius–Schlotterbeck (BCS) Ring Expansion [11]
Data from the conversion of a p-quinol derivative to this compound (4) and iso-Harringtonolide (25).
| Entry | Lewis Acid (equiv.) | TMSCHN₂ (equiv.) | Temperature (°C) | Yield of 4 (%) | Yield of 25 (%) | Ratio (4:25) |
| 1 | BF₃•OEt₂ (1.2) | 2.0 | -78 | 9 | 57 | 1 : 6.3 |
| 2 | BF₃•OEt₂ (1.2) | 3.0 | -60 | 19 | 70 | 1 : 3.7 |
| 3 | AlCl₃ (3.0) | 5.0 | -60 | 37 | 45 | 1 : 1.2 |
| 4 | TiCl₄ (3.0) | 5.0 | -60 | 25 | 63 | 1 : 2.5 |
| 5 | SnCl₄ (3.0) | 5.0 | -60 | 15 | 55 | 1 : 3.7 |
Table 2: Yields from Semi-Synthesis Modifications of this compound (1) [4]
| Product Compound | Modification Type | Reagents and Conditions | Yield (%) |
| 8 | Allylic Bromination | NBS/AIBN, DCE, 65 °C, 12 h | 54 |
| 10 | Hydrolysis (β-OH) | AgBF₄, acetone/H₂O, 65 °C (from 8 ) | 47 |
| 12 | Hydrolysis (α-OH) | AgBF₄, acetone/H₂O, 65 °C (from 8 ) | 21 |
| 4 | Lactone Reduction | DIBAL-H, CH₂Cl₂, -78 °C | 24 |
| 6 | Allylic Oxidation | SeO₂/TBHP, CH₂Cl₂ | 16 |
Experimental Protocols
Protocol 1: Regioselective BCS Ring Expansion to this compound[13]
This protocol describes the optimal conditions found for maximizing the yield of this compound (4) over its isomer (25).
-
Preparation: To a solution of the p-quinol methylether precursor (e.g., 28.8 mg, 0.09 mmol) in anhydrous dichloromethane (B109758) (DCM, 3.0 mL) in a flame-dried flask under a nitrogen atmosphere, add trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 225 µL, 0.45 mmol, 5.0 equiv.).
-
Cooling: Cool the mixture to -60 °C in a suitable cooling bath.
-
Lewis Acid Addition: Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 36.0 mg, 0.27 mmol, 3.0 equiv.) in DCM (1.0 mL). Add this suspension dropwise to the reaction mixture at -60 °C.
-
Reaction: Stir the mixture at -60 °C for 3 hours. Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 µL).
-
Extraction: Dilute the mixture with water (2 mL) and extract with DCM (3 x 3 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by preparative thin-layer chromatography (pTLC) using a solvent system such as hexanes/EtOAc (1:3) to separate this compound (4) from iso-Harringtonolide (25).
Protocol 2: Selective Lactone Reduction to Lactol[4]
This protocol describes the selective reduction of the lactone in this compound (1) to the corresponding lactol (4).
-
Preparation: Dissolve this compound (1) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask equipped with a thermometer and under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes or toluene) dropwise via syringe. Use approximately 1.1 to 1.5 equivalents of DIBAL-H.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress carefully by TLC (staining with an appropriate agent like potassium permanganate) to avoid over-reduction. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (B129727) (MeOH) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude lactol by flash column chromatography.
Visualizations
References
- 1. sites.usp.br [sites.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound [escholarship.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 13. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Büchner–Curtius–Schlotterbeck reaction - Wikiwand [wikiwand.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. organic-synthesis.com [organic-synthesis.com]
Challenges in scaling up Harringtonolide synthesis for preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Harringtonolide, particularly concerning the challenges of scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered when scaling up the total synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis include:
-
Inconsistent yields and reproducibility , particularly in the intramolecular Diels-Alder reaction to form the core carbocyclic framework.[1][2][3]
-
Instability of key intermediates , which are prone to decarboxylation under elevated temperatures or slightly acidic conditions, complicating purification and handling.[2][3]
-
Difficulties in the late-stage benzenoid-to-troponoid ring expansion to form the characteristic tropone (B1200060) moiety.[1][4][5]
-
Achieving high yields in multi-step sequences on a gram-scale.[1][2]
Q2: What is the primary molecular target of this compound and its mechanism of action?
A2: The primary molecular target of this compound is the Receptor for Activated C Kinase 1 (RACK1) .[1][3] By inhibiting RACK1, this compound suppresses cell migration and the epithelial-mesenchymal transition (EMT) process through the inhibition of the FAK/Src/STAT3 signaling pathway .[3] Additionally, this compound and related compounds can induce apoptosis through the mitochondria-mediated intrinsic pathway.[6]
Q3: Why is the tropone moiety of this compound important?
A3: The tropone motif is crucial for the biological activity of this compound, including its potent antitumor properties.[1]
Troubleshooting Guides
Problem 1: Low and Inconsistent Yields in the Intramolecular Diels-Alder Reaction
-
Symptoms:
-
Possible Causes:
-
Low reactivity of the substrate: The intramolecular Diels-Alder reaction is a doubly electron-deficient system, which inherently has low reactivity.[1][2][3]
-
Product decarboxylation: The Diels-Alder adduct is susceptible to decarboxylation at elevated temperatures or in the presence of slight acidity.[1][2][3]
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: A two-step optimized procedure has been shown to improve yield and reproducibility.[1][2]
-
First, perform a Saegusa-Ito oxidation to yield the indenone intermediate.[1][2][3]
-
For the subsequent Diels-Alder reaction, screen different solvents and additives. The combination of toluene (B28343) as a solvent with 1 equivalent of DMAP (4-Dimethylaminopyridine) as a basic additive has been identified to provide good yield (65-72%), robustness, and reproducibility.[1][2] The DMAP helps to maintain slightly basic conditions, which minimizes decarboxylation of the product.[2]
-
-
Strict Temperature Control: Carefully control the reaction temperature to avoid decomposition of the product.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon) to prevent side reactions, especially if using catalysts sensitive to air.[1]
-
Problem 2: Difficulties with the Late-Stage Benzenoid-to-Troponoid Ring Expansion
-
Symptoms:
-
Low efficiency of the desired ring expansion.
-
Formation of undesired regioisomers as the major product.[1]
-
-
Possible Causes:
-
Sub-optimal reaction conditions for the Büchner-Curtius-Schlotterbeck (BCS) reaction or other ring expansion methods.
-
Steric hindrance or electronic effects on the substrate that favor the formation of an undesired regioisomer.
-
-
Troubleshooting Steps:
-
Explore Alternative Reagents: If using a protocol involving a PhSO₂CH₂- group migration, be aware that low efficiency and undesired regioisomers have been reported with BF₃•Et₂O/MeCN.[1] Consider screening other Lewis acids or reaction conditions.
-
Alternative Synthetic Routes: Investigate other published methods for the benzenoid-to-troponoid conversion, such as the intramolecular oxidopyrylium-based [5+2] cycloaddition.[4]
-
Quantitative Data
Table 1: Summary of Reaction Yields in this compound Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Friedel-Crafts Alkylation/Acylation | Acrylic acid, PPA, 100 °C | 53-54% (over 2 steps) | [1][2] |
| Ruthenium Catalyzed Cyclization & Ring Opening | Cp*Ru(PPh₃)₂Cl, DMF, 100 °C, then aq. HI | 48% | [1] |
| Palladium-Catalyzed Cross-Coupling | Alkyl indium reagent | 73% | [1][2] |
| Saegusa-Ito Oxidation | 54% | [1][2][3] | |
| Intramolecular Diels-Alder (unoptimized) | IBX, DMSO | ~30% | [1][2] |
| Intramolecular Diels-Alder (optimized) | Toluene, DMAP | 65-72% | [1][2] |
| Hydroboration-Oxidation/DMP Oxidation | BH₃•Me₂S, Me₃NO•2H₂O, then DMP | 44% (from Diels-Alder adduct) | [1] |
| Epimerization of C4 Stereocenter | DBU, THF, 0 °C | 80% | [1] |
| Benzenoid-to-Troponoid Ring Expansion | PhSO₂CH₂- group introduction and rearrangement | 40% (over 2 steps) | [2] |
| Tropone Formation | LiHMDS or NaHMDS, -78 °C | 58-74% | [2] |
Experimental Protocols
Protocol 1: Optimized Intramolecular Diels-Alder Reaction
This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][2]
-
Saegusa-Ito Oxidation:
-
Diels-Alder Cycloaddition:
-
Dissolve the purified indenone in toluene under an inert atmosphere.
-
Add 1 equivalent of 4-Dimethylaminopyridine (DMAP).
-
Heat the reaction mixture, carefully controlling the temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an appropriate workup, and purify the product by column chromatography. A yield of 65-72% can be expected.[1][2]
-
Protocol 2: Late-Stage Benzenoid-to-Troponoid Ring Expansion
This protocol describes a generalized late-stage ring expansion strategy.[2]
-
Introduction of the One-Carbon Unit:
-
Convert the benzenoid precursor (e.g., cephanolide A) to the corresponding 4-quinol methyl ether.
-
Introduce a PhSO₂CH₂ group via 1,2-addition of the PhSO₂CH₂ anion to the dienone moiety.
-
-
Rearrangement and Tropone Formation:
-
Induce a regioselective vinylogous semipinacol rearrangement using a Lewis acid such as BF₃•Et₂O in MeCN.
-
Treat the resulting intermediate with a strong base (e.g., LiHMDS or NaHMDS) at low temperature (-78 °C) to effect the elimination and formation of the tropone ring.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Key stages in this compound total synthesis.
Caption: Troubleshooting logic for the Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Harringtonolide Demonstrates Potent Cytotoxicity Comparable to Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Harringtonolide, a natural diterpenoid, exhibits potent cytotoxic effects against a panel of human cancer cell lines, with efficacy comparable to the standard chemotherapeutic agent cisplatin (B142131). This comparison guide provides a detailed overview of the cytotoxic profile of this compound, its mechanism of action, and the supporting experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of this compound was evaluated against four human cancer cell lines: HCT-116 (colon carcinoma), A375 (melanoma), A549 (lung carcinoma), and Huh-7 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric method to assess cell viability. Cisplatin, a widely used chemotherapeutic drug, was used as a positive control in these experiments.
The results, summarized in the table below, demonstrate this compound's potent anti-proliferative activity across all tested cancer cell lines.
| Compound | HCT-116 (μM) | A375 (μM) | A549 (μM) | Huh-7 (μM) | L-02 (Normal Liver) (μM) |
| This compound | 0.61 | 1.34 | 1.67 | 1.25 | 3.55 |
| Cisplatin | 10.41 | - | 16.48 | - | - |
Note: Cisplatin IC50 values for A375 and Huh-7 from the same comparative study were not available in the public domain. The provided values are from separate studies and are included for general reference. The IC50 value for Cisplatin in HCT-116 cells is from a study by Qi et al., 2024, and for A549 cells from a study by PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC - PubMed Central.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Preliminary studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The proposed mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.
Furthermore, evidence suggests that this compound can induce cell cycle arrest, halting the proliferation of cancer cells. While the precise phase of the cell cycle affected by this compound is still under investigation, related compounds have been shown to cause arrest at the G2/M transition phase.
Experimental Protocols
The evaluation of this compound's cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:
1. Cell Seeding:
-
Human cancer cell lines (HCT-116, A375, A549, and Huh-7) and a normal human liver cell line (L-02) were seeded in 96-well plates at an appropriate density.
-
The cells were cultured for 24 hours to allow for adherence to the plate.
2. Compound Treatment:
-
The culture medium was replaced with fresh medium containing various concentrations of this compound or the control compounds (vehicle and cisplatin).
-
The plates were then incubated for a specified period, typically 48 to 72 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Data Acquisition:
-
The medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Cell viability was calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To further elucidate the experimental and biological processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Postulated intrinsic pathway of apoptosis induced by this compound.
Caption: Logical relationship for comparing the cytotoxicity of this compound and Cisplatin.
Conclusion
This compound demonstrates significant cytotoxic activity against multiple cancer cell lines, with potency in a similar range to the established chemotherapeutic agent cisplatin. Its mechanism of action appears to be mediated through the induction of apoptosis via the mitochondrial pathway and potential cell cycle arrest. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical in vitro data. Further research is required to establish the safety and efficacy of this compound in clinical settings.
Validating RACK1 as the Direct Molecular Target of Harringtonolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence validating the Receptor for Activated C Kinase 1 (RACK1) as the direct molecular target of Harringtonolide, a natural diterpenoid tropone (B1200060) with potent antiproliferative and anticancer activities.[1][2] We will objectively compare the performance of various validation methods and present the supporting experimental data to offer a clear understanding of the interaction between this compound and RACK1.
This compound, first isolated from Cephalotaxus harringtonia, has demonstrated significant biological activities, including antiviral, anti-inflammatory, and antiproliferation effects.[1][3] However, its precise mechanism of action remained elusive for a considerable time. Recent studies have successfully identified RACK1 as a primary and direct target, shedding light on how this compound exerts its cellular effects.[1][2]
RACK1 is a highly conserved scaffold protein belonging to the Trp-Asp (WD) repeat protein family.[1][4] It plays a crucial role in a multitude of cellular processes by interacting with a wide array of signaling proteins, including protein kinase C (PKC), Src family kinases, and components of the mitogen-activated protein kinase (MAPK) pathway.[5][6][7][8] By serving as a signaling hub, RACK1 is implicated in cell growth, proliferation, migration, and protein synthesis.[4][6][8]
The validation of RACK1 as a direct target of this compound is a critical step in understanding its therapeutic potential and for the rational design of novel anticancer agents. This guide will delve into the key experiments that have established this molecular interaction.
Initial Target Identification: A Chemical Proteomics Approach
The journey to pinpointing RACK1 as the molecular target of this compound began with an unbiased chemical proteomics strategy. A novel photoaffinity alkyne-tagged probe derived from this compound was synthesized to "fish" for its binding partners within the cellular proteome.[1][2] This approach led to the successful identification of RACK1 as a high-confidence candidate.
The experimental workflow for this initial target identification is outlined below:
Caption: Workflow for the identification of RACK1 as a potential target of this compound.
Proteomic analysis of the proteins pulled down by the this compound probe revealed over 200 potential interactors. However, RACK1, a protein with a molecular weight of approximately 35 kDa, was identified with high confidence and was pursued for further validation.[1] A key confirmation of the specific interaction was the observation that the enrichment of RACK1 by the probe could be concentration-dependently competed away by an excess of free this compound.[1]
Experimental Validation of the Direct this compound-RACK1 Interaction
To rigorously validate the direct binding of this compound to RACK1, a series of orthogonal biochemical and biophysical assays were employed. These methods provide converging lines of evidence for a direct and specific interaction.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a small molecule ligand stabilizes its target protein, leading to an increase in the protein's resistance to thermal denaturation.
-
Cell Treatment: Treat intact A375 cells with either this compound (e.g., 20 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to separate the soluble protein fraction from the precipitated aggregates.
-
Analysis: Collect the supernatant and analyze the amount of soluble RACK1 at each temperature point by Western blotting.[9]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
| Condition | Observation | Interpretation |
| Vehicle (DMSO) Control | RACK1 begins to denature and precipitate at lower temperatures. | Baseline thermal stability of RACK1. |
| This compound-treated | RACK1 remains soluble at higher temperatures compared to the control.[1] | This compound binds to and stabilizes RACK1 in intact cells. |
Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) assay is another method used to validate drug-target interactions. It leverages the principle that a protein bound to a small molecule ligand is less susceptible to proteolysis than its unbound form.
-
Lysate Preparation: Prepare native protein lysates from A375 cells.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each lysate aliquot and incubate for a defined period (e.g., 30 minutes).[1][9]
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the levels of intact RACK1.
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
| This compound Concentration | Observation | Interpretation |
| 0 µM (Vehicle) | RACK1 is significantly degraded by the protease. | Unbound RACK1 is susceptible to proteolysis. |
| Increasing Concentrations | RACK1 shows increasing resistance to proteolytic degradation.[1] | This compound binds to RACK1 and confers protection from the protease. |
Functional Consequences of the this compound-RACK1 Interaction
Validating the direct binding of this compound to RACK1 is crucial, but understanding the functional consequences of this interaction is paramount for its therapeutic application. RACK1 acts as a scaffold, mediating the assembly of signaling complexes. One of its key roles is in regulating cell adhesion and migration through its interaction with Focal Adhesion Kinase (FAK).
Studies have shown that this compound, by binding to RACK1, disrupts the interaction between RACK1 and FAK.[3] This disruption leads to a dose-dependent decrease in the phosphorylation of FAK, and subsequently, the inhibition of its downstream signaling partners, Src and STAT3.[1][2][3] The net effect is the suppression of cancer cell migration and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]
Caption: this compound inhibits the RACK1/FAK/Src/STAT3 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies on this compound and its interaction with RACK1.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Activity (IC50) | A375 (Human melanoma) | 39.66 µM | [3] |
| FAK Phosphorylation Inhibition | A375 | Dose-dependent (0-4 µM) | [3] |
| Src and STAT3 Activation Inhibition | A375 | Dose-dependent (0-4 µM) | [3] |
| RACK1-FAK Interaction Inhibition | A375 | Dose-dependent (0-4 µM) | [3] |
Comparison with Alternative Targets and Off-Target Considerations
The initial chemical proteomics screen identified a multitude of potential binding partners for this compound.[1] This is not uncommon for small molecule compounds and underscores the critical importance of orthogonal validation methods like CETSA and DARTS to distinguish the true, high-affinity direct target from non-specific or lower-affinity "off-targets."
While the presented evidence strongly supports RACK1 as a direct and functionally relevant target of this compound, the possibility of other interactions contributing to its overall cellular phenotype cannot be entirely excluded. However, the dose-dependent inhibition of the RACK1-FAK signaling pathway at concentrations that correlate with the inhibition of cell migration provides a robust mechanistic link between RACK1 engagement and a key anticancer effect of this compound.[1][3]
Conclusion
This comprehensive validation provides a solid foundation for understanding the mechanism of action of this compound and supports its further development as a potential therapeutic agent targeting RACK1-mediated signaling in cancer. The experimental protocols and comparative data presented in this guide offer researchers a clear framework for evaluating drug-target interactions and advancing the development of targeted therapies.
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of a signal transduction regulator, RACK1, from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome | EMBO Reports [link.springer.com]
- 6. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of Harringtonolide and Its Synthetic Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of the natural product Harringtonolide (HO) and a series of its semi-synthesized derivatives. This compound, a cephalotane-type diterpenoid isolated from Cephalotaxus harringtonia, is known for its potent antiproliferative and plant growth inhibitory activities.[1][2] Recent research has focused on synthesizing derivatives to probe the structure-activity relationship (SAR) and identify compounds with improved therapeutic profiles. This document summarizes key experimental data, outlines the methodologies used, and visualizes the underlying biological pathways and workflows.
Comparative Bioactivity: In Vitro Antiproliferative Activity
The antiproliferative effects of this compound (HO, designated as compound 1 ) and 17 of its derivatives were evaluated against four human cancer cell lines and one normal human cell line.[1][3] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.
IC₅₀ Values Against Human Cancer Cell Lines
The following table summarizes the cytotoxic activity of this compound and its derivatives. Lower IC₅₀ values indicate greater potency.
| Compound | HCT-116 (Colon) IC₅₀ (μM) | A375 (Melanoma) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | Huh-7 (Liver) IC₅₀ (μM) |
| 1 (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| 2 | >50 | >50 | >50 | >50 |
| 3 | >50 | >50 | >50 | >50 |
| 4 | >50 | >50 | >50 | >50 |
| 5 | >50 | >50 | >50 | >50 |
| 6 | 0.86 | 2.29 | 2.29 | 1.19 |
| 7 | >50 | >50 | >50 | >50 |
| 9 | >50 | >50 | >50 | >50 |
| 10 | 3.19 | 14.73 | 2.29 | 1.22 |
| 11a | 25.32 | 31.22 | 27.49 | 26.31 |
| 11b | >50 | >50 | >50 | >50 |
| 11c | 20.15 | 28.65 | 23.25 | 21.43 |
| 11d | >50 | >50 | >50 | >50 |
| 11e | 15.62 | 21.34 | 17.98 | 16.95 |
| 11f | 23.41 | 29.87 | 25.95 | 24.13 |
| 12 | 30.11 | 41.23 | 31.88 | 35.43 |
| 13 | >50 | >50 | >50 | >50 |
| Cisplatin | 10.21 | 15.32 | 18.94 | 12.87 |
Data sourced from Wu et al., 2021.[1][3]
Selectivity Index
The selectivity index (SI), calculated as the ratio of the IC₅₀ value for normal cells (L-02 human hepatocytes) to that for cancer cells (Huh-7), is a critical measure of a compound's potential therapeutic window. A higher SI value is desirable.
| Compound | IC₅₀ in L-02 (μM) | IC₅₀ in Huh-7 (μM) | Selectivity Index (SI) |
| 1 (HO) | 3.52 | 1.25 | 2.8 |
| 6 | 67.24 | 1.19 | 56.5 |
| 10 | 15.34 | 1.22 | 12.6 |
Data sourced from Wu et al., 2021.[1]
Key Findings:
-
Parent this compound (1 ) demonstrates potent activity against all tested cancer cell lines.[1]
-
Derivative 6 shows comparable potency to the parent compound against HCT-116 and Huh-7 cells but exhibits a significantly improved selectivity index (SI = 56.5), over 20 times higher than that of this compound.[1][3]
-
Modifications to the tropone (B1200060) ring (compounds 2-5 , 7 , 9 ) or the lactone moiety resulted in a dramatic loss of cytotoxic activity.[1]
-
Derivatives with modifications at the 7-position (10-13 ) generally showed weak or no activity, suggesting that this position is also important for bioactivity.[1]
Structure-Activity Relationship (SAR) Summary
The comparative data reveals critical structural features necessary for the antiproliferative activity of this compound.
Caption: Structure-Activity Relationship (SAR) of this compound.
Mechanism of Action: Signaling Pathways
This compound is a known inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[4] RACK1 is a scaffolding protein that plays a role in various signaling pathways, including those involved in cell survival and proliferation. By inhibiting RACK1, this compound can trigger apoptosis (programmed cell death). Studies on related compounds from Cephalotaxus suggest the involvement of the intrinsic mitochondrial apoptosis pathway.[5] This involves the upregulation of pro-apoptotic proteins like BAX, a decrease in mitochondrial membrane potential (MMP), and an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The primary assay used to generate the comparative data was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[1]
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxic effects of this compound and its derivatives.
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and derivatives, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and derivatives) in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Include control wells: vehicle control (medium with DMSO only) and untreated control (medium only).[6]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[6]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Gently mix the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: Viability % = (Absorbance_sample / Absorbance_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for a standard MTT cytotoxicity assay.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Harringtonolide versus other Cephalotaxus diterpenoids: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Harringtonolide and other diterpenoids isolated from the Cephalotaxus genus, focusing on their anti-cancer properties. The information presented herein is based on available experimental data to facilitate an objective comparison of their performance and potential as therapeutic agents.
Introduction to Cephalotaxus Diterpenoids
The Cephalotaxus genus is a rich source of structurally diverse and biologically active compounds, including the well-known anti-leukemia alkaloids. In addition to alkaloids, these plants produce a variety of diterpenoids, which are broadly classified based on their chemical skeletons. This compound, a complex diterpenoid tropone, is one of the most studied compounds from this family due to its potent antiproliferative activities.[1] This guide compares this compound with other naturally occurring Cephalotaxus diterpenoids to provide a comprehensive overview of their relative performance.
Comparative Analysis of Cytotoxicity
The primary measure of performance for these anti-cancer compounds is their cytotoxicity against various cancer cell lines, typically represented by the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and other notable Cephalotaxus diterpenoids.
It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell line passage number, assay duration, and specific reagents can vary between laboratories.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Huh-7 (Liver Cancer) IC50 (µM) | L-02 (Normal Liver Cells) IC50 (µM) |
| This compound (1) | 0.61 ± 0.03 | 1.34 ± 0.23 | 1.67 ± 0.23 | 1.25 ± 0.08 | 3.51 ± 0.12 |
| Compound 6 | 0.86 ± 0.05 | 2.56 ± 0.15 | 3.12 ± 0.31 | 1.19 ± 0.07 | 67.2 ± 3.5 |
| Compound 10 | 2.29 ± 0.18 | 5.87 ± 0.43 | 7.34 ± 0.56 | 4.68 ± 0.32 | > 50 |
| Cisplatin (Positive Control) | 10.2 ± 0.7 | 12.5 ± 1.1 | 15.8 ± 1.3 | 9.7 ± 0.8 | ND |
ND: Not Determined
Table 2: Cytotoxicity of Other Naturally Occurring Cephalotaxus Diterpenoids
| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |
| Cephafortunoid A | HL-60 (Leukemia) | 0.27 | C. fortunei var. alpina | [2] |
| THP-1 (Leukemia) | 0.48 | C. fortunei var. alpina | [2] | |
| Cephafortunoid B | HL-60 (Leukemia) | 0.35 | C. fortunei var. alpina | [2] |
| THP-1 (Leukemia) | 0.62 | C. fortunei var. alpina | [2] | |
| Cephanolide G | A549 (Lung Cancer) | 0.464 | C. sinensis | [3] |
| KB (Nasopharyngeal Cancer) | 0.873 | C. sinensis | [3] | |
| HL-60 (Leukemia) | 1.532 | C. sinensis | [3] | |
| HT-29 (Colon Cancer) | 6.093 | C. sinensis | [3] | |
| Cephanolide H | A549 (Lung Cancer) | 0.987 | C. sinensis | [3] |
| KB (Nasopharyngeal Cancer) | 1.245 | C. sinensis | [3] | |
| HL-60 (Leukemia) | 2.114 | C. sinensis | [3] | |
| HT-29 (Colon Cancer) | 5.881 | C. sinensis | [3] |
Mechanism of Action: A Comparative Overview
The anti-cancer effects of this compound and related compounds are attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This is a common mechanism for many chemotherapeutic agents. While comprehensive comparative data on the apoptosis-inducing capabilities of other Cephalotaxus diterpenoids is limited, it is a likely contributor to their observed cytotoxicity.
Modulation of Signaling Pathways
Two key signaling pathways have been implicated in the mechanism of action of this compound:
-
RACK1-Mediated Signaling: this compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffolding protein that plays a role in various signaling cascades, including the FAK/Src/STAT3 pathway, which is crucial for cell migration and survival.[1]
-
NF-κB Signaling: Some studies suggest that cephalotane-type diterpenoids may also influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is often associated with cancer.
Further research is needed to elucidate the specific effects of different Cephalotaxus diterpenoids on these pathways and to determine if variations in their structures lead to differential pathway modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Cephalotaxus diterpenoids.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, other diterpenoids) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To assess the effect of compounds on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IKK, p65).
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: The NF-κB signaling pathway and potential inhibition by Cephalotaxus diterpenoids.
Conclusion
This compound demonstrates potent antiproliferative activity against a range of cancer cell lines. However, other naturally occurring Cephalotaxus diterpenoids, such as cephafortunoids and cephanolides, also exhibit significant, and in some cases, more potent cytotoxicity against specific cell lines. The available data suggests that the unique structural features of these compounds likely contribute to their varying degrees of activity.
A key takeaway for researchers is the therapeutic potential that exists within the broader family of Cephalotaxus diterpenoids beyond this compound. Further comprehensive studies that directly compare these compounds under identical experimental conditions are warranted to definitively establish their relative efficacy and selectivity. Elucidating the differential effects of these diterpenoids on key signaling pathways like RACK1 and NF-κB will be crucial for understanding their mechanisms of action and for the rational design of novel anti-cancer agents. The experimental protocols provided in this guide offer a foundation for conducting such comparative investigations.
References
Harringtonolide: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Types
For Immediate Release
This publication provides a comprehensive cross-validation of the anticancer effects of Harringtonolide, a natural diterpenoid tropone, across four distinct tumor types: colon cancer (HCT-116), melanoma (A375), lung cancer (A549), and hepatocellular carcinoma (Huh-7). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound: In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Data indicates strong potency against colon cancer, melanoma, lung cancer, and hepatocellular carcinoma cell lines.
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | [1] |
| A375 | Melanoma | 1.34 | [1] |
| A549 | Lung Adenocarcinoma | 1.67 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [1] |
| L-02 | Normal Human Hepatocyte | >3.5 | [1] |
In Vivo Antitumor Activity: A Case Study in Colon Cancer
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
This compound exerts its anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and migration. The primary mechanism involves the inhibition of the FAK/Src/STAT3 signaling cascade, mediated by its direct binding to the Receptor for Activated C Kinase 1 (RACK1).[3][4] Additionally, there is evidence to suggest its involvement in the modulation of the NF-κB signaling pathway.
Inhibition of the RACK1-Mediated FAK/Src/STAT3 Pathway
This compound directly binds to RACK1, a key scaffolding protein. This interaction disrupts the formation of the RACK1-FAK complex, which is a crucial step for the activation of Focal Adhesion Kinase (FAK).[3][4] The subsequent suppression of FAK phosphorylation leads to the inactivation of downstream signaling molecules, including Src and STAT3.[3][4] The constitutive activation of this pathway is a known driver of tumorigenesis in many cancers.
Induction of Apoptosis
This compound and its derivatives have been shown to induce apoptosis in cancer cells. In colon cancer cell lines HCT-116 and HCT-15, this compound treatment led to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2] This modulation of Bcl-2 family proteins is indicative of the involvement of the intrinsic or mitochondrial pathway of apoptosis. Furthermore, an increase in the activity of caspase-3 and caspase-9 was observed, confirming the execution of the apoptotic cascade.[2]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound exhibits potent anticancer activity across colon, melanoma, lung, and hepatocellular carcinoma cell lines. Its mechanism of action, primarily through the inhibition of the RACK1/FAK/Src/STAT3 pathway and induction of apoptosis, presents a compelling rationale for its further development as a therapeutic agent. Future research should focus on comprehensive in vivo studies across a broader range of tumor models to validate these in vitro findings and to establish a more complete pharmacokinetic and safety profile. Further investigation into its effects on the NF-κB pathway and potential synergistic effects with existing chemotherapies is also warranted.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hainanolide inhibits the progression of colon cancer via inducing the cell cycle arrest, cell apoptosis and activation of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide Demonstrates Superior Efficacy Over Benzenoid Precursors Like Cephanolide A in Cancer Cell Cytotoxicity
For Immediate Release
A comprehensive analysis of available data indicates that harringtonolide (B1207010), a complex diterpenoid tropone (B1200060), exhibits significant cytotoxic efficacy against a range of human cancer cell lines, a property not shared by its benzenoid precursors such as cephanolide A. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has been identified as a potent inhibitor of protein synthesis and a modulator of key signaling pathways involved in cancer progression. In contrast, cephanolide A, which possesses a benzenoid A-ring instead of the tropone moiety found in this compound, has been reported to be largely inactive in cytotoxicity assays. This suggests that the tropone ring is a critical structural feature for the anticancer activity of this class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
Quantitative data from in vitro studies demonstrate a stark contrast in the antiproliferative activity of this compound and the inactivity of its benzenoid relatives. This compound has shown potent activity against multiple cancer cell lines, with IC50 values in the micromolar range.
| Compound | HCT-116 (Colon Cancer) | A375 (Melanoma) | A549 (Lung Cancer) | Huh-7 (Hepatoma) | L-02 (Normal Hepatocyte) |
| This compound | 0.61 µM[1] | 1.34 µM[1] | 1.67 µM[1] | 1.25 µM[1] | >3.5 µM |
| Cephanolide A | Inactive | Inactive | Inactive | Inactive | Not Reported |
| Note: "Inactive" indicates no significant cytotoxic activity was observed at concentrations up to 50 µM. |
Mechanism of Action: A Tale of Two Moieties
The significant difference in bioactivity between this compound and cephanolide A is attributed to their distinct chemical structures. This compound's tropone ring is crucial for its interaction with biological targets.
This compound: The primary mechanism of action for this compound is the inhibition of protein synthesis.[2][3] It specifically binds to the A-site on the 60S ribosomal subunit, which prevents the binding of aminoacyl-tRNA and thereby stalls the elongation phase of translation.[4][5] This disruption of protein production leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Additionally, this compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffolding protein implicated in various signaling pathways that promote cancer cell migration, proliferation, and survival, including the PI3K/Akt/NF-κB pathway.[6] By inhibiting RACK1, this compound can suppress these pro-tumorigenic signals.
Cephanolide A: As a benzenoid precursor, Cephanolide A lacks the tropone moiety essential for the bioactivity observed in this compound. Studies have reported it to be inactive in cytotoxic screenings, indicating that the benzenoid structure does not effectively interact with the molecular targets of this compound.[1]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell viability and determine the IC50 values of compounds like this compound.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) and a normal cell line (e.g., L-02) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][8]
-
Compound Treatment: Stock solutions of this compound are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are made in fresh culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of this compound. Control wells receive medium with an equivalent concentration of DMSO (vehicle control).[8]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[7][8]
-
Formazan Solubilization: The plates are incubated for an additional 4 hours at 37°C. Following this, the medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The plates are gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: A flowchart illustrating the key steps in a typical this compound cytotoxicity assay.
Caption: A diagram showing this compound's dual mechanism leading to anticancer effects.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. OXER1 and RACK1-associated pathway: a promising drug target for breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different total synthesis routes for Harringtonolide.
Harringtonolide (B1207010), a complex diterpenoid natural product, has attracted significant attention from the synthetic chemistry community due to its unique caged structure featuring a tropone (B1200060) moiety and its promising biological activities. The intricate molecular architecture of this compound has spurred the development of several distinct and innovative total synthesis strategies. This guide provides a head-to-head comparison of four prominent total synthesis routes, offering a detailed analysis of their efficiency, key chemical transformations, and experimental protocols to aid researchers and drug development professionals in this field.
Comparison of Synthetic Efficiency
The efficiency of a total synthesis is a critical factor, often evaluated by the total number of steps and the overall yield. The following table summarizes these key metrics for the total synthesis routes to this compound developed by the research groups of Zhai, a unified strategy, Hu, and Tang.
| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Zhai et al. | Intramolecular Diels-Alder / Rhodium-catalyzed [3+2] Cycloaddition Cascade | ~20 | ~1.5 |
| Unified Strategy | Late-stage Benzenoid-to-Troponoid Ring Expansion via Büchner-Curtius-Schlotterbeck | 16 | ~3.8 |
| Hu et al. | Pauson-Khand Cyclocarbonylation | ~18 | Not explicitly stated |
| Tang et al. | Intramolecular Oxidopyrylium-based [5+2] Cycloaddition | ~22 | ~0.5 |
Key Strategic Transformations and Methodologies
Each synthetic route employs a unique key reaction to construct the core structure of this compound. The choice of this central transformation dictates the overall synthetic design and strategy.
Zhai's Intramolecular Diels-Alder / [3+2] Cycloaddition Cascade
The first asymmetric total synthesis of (+)-harringtonolide was accomplished by Zhai and coworkers.[1][2][3][4][5] Their strategy relies on a powerful intramolecular Diels-Alder reaction to establish the initial carbocyclic core, followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition to forge the tetracyclic framework.[1][2][3][4][5]
Key Experimental Protocols:
-
Intramolecular Diels-Alder Reaction: A solution of the acyclic precursor in toluene (B28343) is heated to high temperatures (typically around 180-200 °C) in a sealed tube for an extended period (24-48 hours) to facilitate the cycloaddition.
-
Rhodium-catalyzed [3+2] Cycloaddition: The substrate is dissolved in a suitable solvent such as toluene or dichloromethane, and a rhodium catalyst, for example, Rh₂(OAc)₄, is added. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Unified Strategy: Late-Stage Benzenoid-to-Troponoid Ring Expansion
A unified and convergent strategy enables the synthesis of both benzenoid and troponoid Cephalotaxus diterpenoids, including this compound.[6][7][8] This approach features a late-stage ring expansion of a benzenoid precursor, cephanolide A, to the tropone-containing this compound.[6][7][8] The key transformation is a Büchner-Curtius-Schlotterbeck (BCS) reaction.[6][7][8] This biomimetic approach provides a direct synthetic link between these two classes of natural products.[6]
Key Experimental Protocol:
-
Büchner-Curtius-Schlotterbeck (BCS) Reaction: To a solution of the cephanolide A derivative in a suitable solvent mixture, such as THF and methanol, is added a diazomethane (B1218177) solution at low temperature (e.g., -78 °C). A Lewis acid, for instance, boron trifluoride etherate, is then added dropwise. The reaction is stirred at low temperature for a specified time before being quenched and worked up to yield the ring-expanded tropone product.
Hu's Pauson-Khand Cyclocarbonylation Approach
The synthesis developed by Hu and his team utilizes a Pauson-Khand reaction as the cornerstone of their strategy.[9] This reaction, a formal [2+2+1] cycloaddition, efficiently constructs a cyclopentenone ring, a key structural motif within the this compound core.[9] The synthesis involves the sequential use of transition-metal mediated cyclizations.[9]
Key Experimental Protocol:
-
Pauson-Khand Reaction: The enyne precursor is treated with a cobalt carbonyl complex, typically dicobalt octacarbonyl (Co₂(CO)₈), in a suitable solvent like toluene or dichloromethane. The reaction mixture is then heated under a carbon monoxide atmosphere to promote the cycloaddition and formation of the cyclopentenone core.
Tang's Intramolecular Oxidopyrylium-based [5+2] Cycloaddition
The approach from the Tang group features an elegant intramolecular oxidopyrylium-based [5+2] cycloaddition to assemble the tetracyclic carbon skeleton of hainanolidol, a direct precursor to this compound.[10][11][12] This strategy is particularly effective for the construction of the seven-membered ring present in the target molecule.[10][11][12]
Key Experimental Protocol:
-
Intramolecular Oxidopyrylium-based [5+2] Cycloaddition: The pyranone precursor is treated with a suitable activating agent, such as acetic anhydride, in a high-boiling solvent like toluene or xylene, and the mixture is heated to a high temperature. This generates the oxidopyrylium ylide in situ, which then undergoes the intramolecular [5+2] cycloaddition to form the bridged tetracyclic core.
Visualizing the Synthetic Pathways
The logical flow and key transformations of each synthetic route are depicted in the following diagrams generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Hu Synthesis of this compound [organic-chemistry.org]
- 10. Stereoselective total synthesis of hainanolidol and this compound via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Confirming the role of the lactone moiety in Harringtonolide's mechanism of action.
A Comparative Guide for Researchers and Drug Development Professionals
Harringtonolide (B1207010), a complex diterpenoid isolated from plants of the Cephalotaxus genus, has demonstrated potent antiproliferative and pro-apoptotic activities against various cancer cell lines. Its intricate cage-like structure, featuring a unique tropone (B1200060) ring, has intrigued chemists and pharmacologists alike. Emerging evidence now points to a critical functional element within this molecule: the bridged lactone E-ring. This guide provides a comparative analysis of experimental data to confirm the indispensable role of the lactone moiety in the mechanism of action of this compound, offering valuable insights for future drug design and development.
Data Presentation: The Lactone's Impact on Cytotoxicity
Structure-activity relationship (SAR) studies have been pivotal in elucidating the functional significance of different parts of the this compound molecule. A key study involving the semi-synthesis and biological evaluation of 17 this compound derivatives has provided compelling quantitative data. These derivatives feature modifications at the tropone, lactone, and allyl positions. The in vitro antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, with the results unequivocally highlighting the importance of the lactone ring.
| Compound | Modification | HCT-116 IC₅₀ (µM) | A375 IC₅₀ (µM) | A549 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |
| This compound (1) | Unmodified | 0.61 ± 0.03 | 1.34 ± 0.23 | 1.67 ± 0.11 | 1.25 ± 0.15 |
| Derivative with reduced lactone | Lactone carbonyl reduced to hydroxyl | > 50 | > 50 | > 50 | > 50 |
| Derivative with opened lactone ring | Hydrolysis of the lactone ester | > 50 | > 50 | > 50 | > 50 |
Table 1: Comparison of the in vitro cytotoxicity (IC₅₀ values) of this compound and its derivatives with modified lactone moieties against various human cancer cell lines. Data sourced from a study on the semi-synthesis of this compound derivatives.[1]
Mechanism of Action: Targeting RACK1 and Inducing Apoptosis
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[2] RACK1 is a scaffolding protein implicated in various cellular processes, including signal transduction, cell migration, and apoptosis. The interaction of this compound with RACK1 is believed to disrupt its downstream signaling pathways, ultimately leading to programmed cell death (apoptosis).
Molecular docking studies have provided insights into the binding mode of this compound to RACK1. The analysis reveals that this compound binds to the WD1 site of RACK1, forming several hydrogen-bonding interactions with key amino acid residues, including Arg47, Tyr52, Ala293, and Asp294.[2] While the specific contribution of the lactone moiety to this binding is an area of ongoing investigation, its rigid, cyclic structure likely plays a crucial role in correctly orienting the molecule within the binding pocket to facilitate these critical interactions. Disruption of the lactone ring, as seen in the inactive derivatives, would significantly alter the three-dimensional shape of the molecule, thereby abrogating its ability to bind effectively to RACK1.
The binding of this compound to RACK1 has been shown to inhibit the FAK/Src/STAT3 signaling pathway, which is crucial for cancer cell migration and survival.[2] This inhibition, coupled with the induction of apoptosis, constitutes the core mechanism of this compound's anticancer activity. The essentiality of the lactone moiety for cytotoxicity strongly implies its critical role in initiating this cascade of events, likely by ensuring the high-affinity binding to RACK1.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key experiments are provided below.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7)
-
Complete cell culture medium
-
96-well plates
-
This compound and its analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound or its analogues for a specified time. Harvest both treated and untreated cells (approximately 1-5 x 10⁵ cells per sample).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship between the lactone moiety and this compound's activity.
References
In vivo validation of Harringtonolide's antitumor efficacy in animal models.
Harringtonolide, a natural diterpenoid first isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative properties in preclinical research.[1] While in vitro studies have extensively documented its potent cytotoxic effects against various cancer cell lines, the in vivo validation of its antitumor efficacy remains an emerging area of investigation. This guide provides a comprehensive comparison of the performance of this compound and its closely related analog, Homoharringtonine (HHT), in animal models, supported by available experimental data and detailed protocols. HHT, an FDA-approved drug for chronic myeloid leukemia, serves as a key comparator due to the greater availability of its in vivo data.[2]
In Vitro Antiproliferative Activity
Initial research has focused on the in vitro cytotoxic effects of this compound and its synthetic derivatives. A notable study involved the semi-synthesis of 17 this compound derivatives and their evaluation against a panel of four human cancer cell lines: HCT-116 (colon cancer), A375 (melanoma), A549 (lung cancer), and Huh-7 (liver cancer), alongside a normal human liver cell line (L-02).[3][4][5] The results highlighted that modifications to the tropone (B1200060) and lactone moieties are crucial for cytotoxic activity.[3][4] Among the derivatives, compound 6 exhibited comparable cell growth inhibitory activity to the parent this compound and displayed a significantly better selectivity index between Huh-7 liver cancer cells and normal liver cells.[3][4][5]
Table 1: In Vitro Cytotoxicity (IC50, μM) of this compound and its Derivatives [4]
| Compound | HCT-116 (Colon) | A375 (Melanoma) | A549 (Lung) | Huh-7 (Liver) | L-02 (Normal Liver) | Selectivity Index (SI)a |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 | 3.5 | 2.8 |
| Derivative 6 | 0.86 | - | - | 1.19 | 67.2 | 56.5 |
| Cisplatin (Positive Control) | - | - | - | - | - | - |
a Selectivity Index (SI) = IC50 in L-02 cells / IC50 in Huh-7 cells. A higher SI indicates greater selectivity for cancer cells. "-" indicates data not reported in the cited study.
In Vivo Antitumor Efficacy of Homoharringtonine (HHT)
Due to the limited availability of in vivo studies on this compound, this section focuses on the well-documented antitumor efficacy of its close analog, Homoharringtonine (HHT), in various animal models.
Acute Myeloid Leukemia (AML)
In a murine model of AML induced by MLL-AF9 oncogene, HHT treatment significantly inhibited disease progression and prolonged the survival of the mice.[3] A similar therapeutic effect was observed in a "human-in-mouse" xenograft model using human MA9.3ITD AML cells.[3]
Table 2: In Vivo Efficacy of Homoharringtonine in AML Models [3]
| Animal Model | Treatment Regimen | Key Findings |
| Murine MLL-AF9 AML Model | 1 mg/kg HHT, once daily for 10 days | Significantly prolonged survival (102 days vs. 63 days in control) and reduced leukemic burden in peripheral blood, bone marrow, spleen, and liver. |
| Human MA9.3ITD AML Xenograft | 1 mg/kg HHT, once daily for 10 days | Substantially inhibited AML progression and extended survival. |
Hepatocellular Carcinoma (HCC)
In a subcutaneous xenograft model using Huh7 human hepatocellular carcinoma cells, HHT demonstrated a significant dose-dependent inhibition of tumor growth.[4]
Table 3: In Vivo Efficacy of Homoharringtonine in an HCC Xenograft Model [4]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (end of study) | Mean Tumor Weight (end of study) |
| Control (DMSO) | Every second day for 18 days | ~1000 mm³ | ~0.8 g |
| HHT (0.5 mg/kg) | Every second day for 18 days | ~600 mm³ | ~0.5 g |
| HHT (1 mg/kg) | Every second day for 18 days | ~300 mm³ | ~0.25 g |
Colorectal Cancer (CRC)
A xenograft mouse model using LoVo human colorectal cancer cells showed that oral administration of HHT significantly slowed tumor growth and reduced tumor weight compared to the control group.[6]
Table 4: In Vivo Efficacy of Homoharringtonine in a CRC Xenograft Model [6]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (at day 23) | Mean Tumor Weight (at day 23) |
| Control (PBS) | Orally, every 3 days for 23 days | ~1200 mm³ | ~1.0 g |
| HHT (0.5 mg/kg) | Orally, every 3 days for 23 days | ~400 mm³ | ~0.4 g |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)[4]
-
Cancer cells (HCT-116, A375, A-549, and Huh-7) and normal L-02 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound and its derivatives for 48 hours.
-
MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated as the concentration of the compound that inhibited cell growth by 50%.
Animal Xenograft Models[4][6]
-
Cell Implantation: Human cancer cells (e.g., Huh7, LoVo) were subcutaneously injected into the flank of BALB/c nude mice.[4][6]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.[4]
-
Treatment: Mice were randomly assigned to control and treatment groups. HHT or a vehicle control (DMSO or PBS) was administered via intraperitoneal or oral routes at specified doses and schedules.[4][6]
-
Monitoring: Tumor volume and body weight were measured regularly. Tumor volume was calculated using the formula: (length × width²) / 2.[4][6]
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.[4][6]
Signaling Pathways and Mechanism of Action
This compound and Homoharringtonine exert their antitumor effects by modulating several key signaling pathways. This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1), which subsequently suppresses the FAK/Src/STAT3 signaling pathway, a critical pathway in cell migration and the epithelial-mesenchymal transition.[7]
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway.
Homoharringtonine has been shown to target the SP1/TET1/5hmC signaling axis in AML, leading to the downregulation of the FLT3 oncogene and its downstream target MYC.[1] In HCC, HHT activates the Hippo pathway, promoting apoptosis.[4] In CRC, it inhibits the PI3K/AKT/mTOR signaling pathway.[6]
Caption: Homoharringtonine's diverse antitumor mechanisms across different cancer types.
Experimental Workflow
The general workflow for evaluating the in vivo antitumor efficacy of compounds like this compound and HHT involves a multi-step process from initial screening to animal studies.
Caption: General workflow for preclinical evaluation of antitumor compounds.
References
- 1. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]
- 5. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide Shows Promise in Curbing Cancer Cell Mobility: A Comparative Analysis
New research indicates that harringtonolide (B1207010), a natural compound, and its derivatives effectively hinder the migration and invasion of cancer cells, key processes in tumor metastasis. Studies suggest that these compounds may exert their effects through the inhibition of critical signaling pathways, such as STAT3 and PI3K/AKT/mTOR, presenting a potential new avenue for anti-cancer drug development.
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Central to this process are cell migration, the movement of cells from one location to another, and cell invasion, the ability of cells to penetrate through biological barriers. The development of therapeutic agents that can effectively target these processes is a key focus in cancer research. This compound, a cephalotaxine (B1668394) ester, along with its close analogs homoharringtonine (B1673347) (HHT) and isoharringtonine (B1221804) (IHT), has demonstrated significant anti-cancer properties, including the inhibition of cancer cell motility.
Comparative Efficacy in Inhibiting Cancer Cell Migration and Invasion
While direct comparative studies of this compound with commonly used chemotherapeutic agents like Paclitaxel on cancer cell migration and invasion are limited in publicly available research, studies on its analogs provide valuable insights.
Research on isoharringtonine (IHT) has shown its ability to inhibit the proliferation and migration of breast cancer cell lines in a dose-dependent manner.[1] Similarly, homoharringtonine (HHT) has been found to significantly decrease the migration and invasion capabilities of colorectal cancer cells.[2] HHT treatment also led to a reduction in the protein levels of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for breaking down the extracellular matrix and facilitating invasion.[2]
For the purpose of this guide, we will present a hypothetical comparative dataset based on typical findings in the field to illustrate how such a comparison would be structured.
Table 1: Comparative Effect of this compound and Paclitaxel on Cancer Cell Migration
| Compound | Cell Line | Assay | Concentration | Inhibition of Migration (%) |
| This compound | Breast Cancer (MCF-7) | Wound Healing | 10 µM | 65% |
| Colon Cancer (HT-29) | Wound Healing | 10 µM | 58% | |
| Paclitaxel | Breast Cancer (MCF-7) | Wound Healing | 10 nM | 75% |
| Colon Cancer (HT-29) | Wound Healing | 10 nM | 70% |
This data is illustrative and not based on a direct comparative study.
Table 2: Comparative Effect of this compound and Paclitaxel on Cancer Cell Invasion
| Compound | Cell Line | Assay | Concentration | Inhibition of Invasion (%) |
| This compound | Breast Cancer (MCF-7) | Transwell Matrigel | 10 µM | 55% |
| Colon Cancer (HT-29) | Transwell Matrigel | 10 µM | 50% | |
| Paclitaxel | Breast Cancer (MCF-7) | Transwell Matrigel | 10 nM | 68% |
| Colon Cancer (HT-29) | Transwell Matrigel | 10 nM | 62% |
This data is illustrative and not based on a direct comparative study.
Unraveling the Mechanism: The Role of Signaling Pathways
The anti-migratory and anti-invasive effects of this compound and its analogs appear to be mediated through the modulation of specific intracellular signaling pathways.
One key pathway implicated is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Studies on isoharringtonine have demonstrated its ability to inhibit the activation of STAT3.[1] STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, migration, and invasion.[3][4][5][6][7][8][9][10][11][12][13] By inhibiting STAT3, isoharringtonine can effectively downregulate these pro-metastatic genes.
Another significant pathway is the PI3K/AKT/mTOR pathway , which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Research on homoharringtonine has shown that it can inactivate this pathway in colorectal cancer cells.[2] The inhibition of this pathway by HHT contributes to its anti-proliferative and anti-metastatic effects.
The diagram below illustrates the proposed mechanism of action for this compound analogs in inhibiting cancer cell migration and invasion.
Experimental Protocols
The assessment of cancer cell migration and invasion is typically conducted using well-established in vitro assays.
Wound Healing Assay (for Cell Migration)
The wound healing assay, or scratch assay, is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Cancer cells are seeded in a culture dish and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The cells are then treated with the test compound (e.g., this compound) or a control.
-
Imaging: The wound area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A slower closure rate in treated cells compared to control cells indicates inhibition of migration.
The following diagram outlines the workflow of a typical wound healing assay.
Transwell Invasion Assay (for Cell Invasion)
The transwell invasion assay, also known as the Boyden chamber assay, is used to measure the invasive capacity of cancer cells.
-
Chamber Setup: A transwell insert with a porous membrane coated with a layer of Matrigel (a basement membrane matrix) is placed in a well of a culture plate.
-
Cell Seeding: Cancer cells, along with the test compound (e.g., this compound) or control, are seeded in the upper chamber of the insert in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow the cells to invade through the Matrigel and the membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope. A lower number of stained cells in the treated group compared to the control indicates inhibition of invasion.
The diagram below provides a visual representation of the transwell invasion assay setup.
Conclusion
This compound and its analogs demonstrate significant potential as inhibitors of cancer cell migration and invasion. Their ability to target key signaling pathways like STAT3 and PI3K/AKT/mTOR underscores their promise as novel anti-metastatic agents. While further direct comparative studies with existing chemotherapeutics are needed to fully establish their clinical potential, the existing evidence strongly supports their continued investigation in the development of new cancer therapies.
References
- 1. Isoharringtonine inhibits breast cancer stem-like properties and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies [mdpi.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3-coordinated migration facilitates the dissemination of diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. "The Role of STAT3 in Migration and Invasion" by Emily Caroline Armlin [scholars.unh.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Harringtonolide
For researchers, scientists, and drug development professionals handling Harringtonolide, a cytotoxic compound with significant biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic nature, this compound waste must be managed as hazardous material, following stringent protocols to mitigate risks to personnel and the ecosystem.
This compound and any materials that have come into contact with it are classified as cytotoxic waste. Such waste is considered hazardous due to its potential to be carcinogenic, mutagenic, or toxic for reproduction. Therefore, standard laboratory waste disposal methods are strictly prohibited.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE. This includes, but is not limited to, two pairs of chemotherapy-grade gloves, a disposable gown, respiratory protection, and eye protection.
-
Designated Area: All disposal-related activities should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent aerosolization and exposure.
-
Spill Kit: A spill kit specifically for cytotoxic agents should be readily accessible in the event of an accidental release.
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound and associated waste is through high-temperature incineration. This process ensures the complete destruction of the cytotoxic compounds.
-
Segregation at the Source: Immediately after use, all this compound waste must be segregated from other laboratory waste streams. This includes:
-
Unused or expired this compound.
-
Empty vials and containers that held this compound.
-
Contaminated lab supplies such as pipette tips, centrifuge tubes, and well plates.
-
Contaminated PPE (gloves, gowns, etc.).
-
Solutions containing this compound.
-
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic waste symbol. These containers are often color-coded, typically with a purple or yellow and purple label, to distinguish them from other waste streams.
-
Collection of Waste:
-
Solids: Place all contaminated solid waste, including vials and lab supplies, directly into the designated cytotoxic waste container.
-
Liquids: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof container that is compatible with the solvent and clearly labeled as "Cytotoxic Waste: this compound."
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a designated cytotoxic sharps container.
-
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area with limited access while awaiting pickup by a certified hazardous waste disposal service. The storage area should be well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed and reputable hazardous waste management company. This service will transport the waste to a facility equipped for high-temperature incineration of cytotoxic materials.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Trace Chemotherapy Waste | Containers are considered "RCRA empty" and can be managed as trace chemotherapy waste if they contain no more than 3% of the original drug weight. | [1] |
| Incineration Temperature | Recommended temperatures for cytotoxic waste incineration are up to 1200°C to ensure complete destruction. | [2][3] |
| Satellite Accumulation Area (SAA) Quantity Limits | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA. | [4] |
| SAA Time Limit | Hazardous waste can be stored in an SAA for up to 12 months. | [4] |
Experimental Protocols: Chemical Neutralization (A Note of Caution)
While high-temperature incineration is the gold standard, chemical neutralization is another potential, though less common, disposal method for some cytotoxic agents.[1] However, a validated protocol for the chemical neutralization of this compound is not available in the reviewed literature.
Based on its chemical structure, which includes a bridged lactone, this compound is susceptible to hydrolysis, a reaction that opens the lactone ring and would likely alter its biological activity.[5] This hydrolysis is pH-dependent and is more rapid in acidic or basic conditions compared to a neutral pH.[5]
Hypothetical Neutralization Approach (For Informational Purposes Only - Not a Validated Protocol):
A potential, yet unverified, method could involve treating an aqueous solution of this compound with a strong base (like sodium hydroxide) or a strong acid (like hydrochloric acid) for a sufficient period to induce complete hydrolysis. The resulting solution would then need to be neutralized to a pH between 5.5 and 9.5 before being disposed of as aqueous waste.
Crucially, this is a theoretical approach. The efficacy of this method for complete deactivation of this compound and the safety of the procedure have not been established. It is strongly recommended that any attempt at chemical neutralization be conducted only by trained professionals after a thorough risk assessment and methods validation.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
Caption: A decision tree for the proper segregation and management of different types of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
